Product packaging for Ustusolate C(Cat. No.:CAS No. 1188398-15-3)

Ustusolate C

Cat. No.: B1163740
CAS No.: 1188398-15-3
M. Wt: 404.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Ustusolate C is a drimane-type sesquiterpene metabolite, part of a family of bioactive compounds isolated from marine and mangrove ecosystem-derived fungi, particularly Aspergillus species . These fungi are a promising resource for novel anti-cancer drug discovery due to their unique adaptation mechanisms which lead to diverse secondary metabolites . Drimane sesquiterpenoids from Aspergillus ustus have demonstrated significant cytotoxic effects against various human cancer cell lines . Specifically, related compounds in the ustusolate family, such as Ustusolate E, have been shown to induce apoptosis (programmed cell death) in cancer cells by regulating key cellular pathways, including the PI3K/AKT/mTOR and p53 signaling cascades . This mechanism is a key target in oncology research. Researchers value this compound and its analogs for their potential to provide new lead compounds for overcoming chemotherapy resistance and reducing treatment-related toxicity . This product is intended for research purposes only, specifically for in vitro studies exploring cytotoxic mechanisms, apoptosis signaling, and the discovery of new anti-cancer agents. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32O6 B1163740 Ustusolate C CAS No. 1188398-15-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] (2E,4E)-7-hydroxyocta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O6/c1-15(24)9-6-5-7-10-18(25)29-17-13-16-14-28-20(26)23(16,27)22(4)12-8-11-21(2,3)19(17)22/h5-7,10,13,15,17,19,24,27H,8-9,11-12,14H2,1-4H3/b6-5+,10-7+/t15?,17-,19+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQSYRUODDDVOT-WMQXXUAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC=CC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3)(C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C/C=C/C=C/C(=O)O[C@@H]1C=C2COC(=O)[C@@]2([C@@]3([C@@H]1C(CCC3)(C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Overview of Drimane Sesquiterpenoids from Aspergillus ustus

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Isolation of Drimane Sesquiterpenoids from Aspergillus ustus

For the attention of: Researchers, scientists, and drug development professionals.

Introductory Note: This document provides a detailed technical guide on the isolation of drimane sesquiterpenoids from the fungus Aspergillus ustus. While the initial topic of interest was "Ustusolate C," a thorough review of the scientific literature did not yield specific information for a compound with this exact name. However, several related drimane sesquiterpenoids, including "Ustusol" and "Ustusolate" derivatives, have been successfully isolated and characterized from Aspergillus ustus. This guide, therefore, focuses on the established methodologies for the isolation of these related compounds, which can be applied as a robust framework for the discovery and purification of novel drimane sesquiterpenoids from this fungal species.

Aspergillus ustus is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the drimane sesquiterpenoids represent a significant class of compounds characterized by a bicyclic drimane skeleton. These molecules have garnered considerable interest due to their potential therapeutic applications, including cytotoxic and antibacterial activities.[1][2] This guide will detail the key stages involved in the isolation of these compounds, from fungal cultivation to the purification of individual molecules.

Experimental Protocols

Fungal Cultivation and Fermentation

The successful production of target secondary metabolites is critically dependent on the selection of the fungal strain and the optimization of culture conditions.

Protocol 2.1.1: Fungal Strain and Culture Media

  • Fungal Strain: Aspergillus ustus (e.g., mangrove-derived strain 094102).

  • Potato Dextrose Agar (PDA) Composition: Commercially available or prepared from an infusion of 200 g potatoes, 20 g dextrose, and 15 g agar per liter of water. The final pH is typically around 5.6.[3][4]

  • Potato Dextrose Broth (PDB) Composition: Prepared similarly to PDA but omitting the agar. It consists of an infusion from potatoes and dextrose.[5]

Protocol 2.1.2: Fermentation Procedure

  • Activation: The Aspergillus ustus strain is grown on PDA plates at 28°C for 5-7 days until sporulation is observed.

  • Seed Culture: Agar plugs containing fungal mycelia are used to inoculate Erlenmeyer flasks containing PDB. The seed cultures are incubated at 28°C on a rotary shaker for 2-3 days.

  • Large-Scale Fermentation: The seed culture is then transferred to larger fermentation vessels containing PDB. The production culture is incubated for 7-14 days under static conditions or with gentle agitation at 28°C.

Extraction of Secondary Metabolites

Following the fermentation period, the secondary metabolites are extracted from the culture broth and mycelia.

Protocol 2.2.1: Extraction Procedure

  • Separation: The fungal biomass (mycelia) is separated from the culture broth by filtration through cheesecloth or a similar filter medium.

  • Liquid-Liquid Extraction: The culture filtrate is subjected to exhaustive extraction with an organic solvent such as ethyl acetate (EtOAc). This is typically performed in a separation funnel, and the process is repeated three times to ensure complete extraction.

  • Mycelial Extraction: The mycelia are dried and then extracted with a polar organic solvent like methanol or acetone to recover intracellular metabolites. The resulting extract is then concentrated and can be further partitioned with ethyl acetate.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various compounds, is subjected to a series of chromatographic steps to isolate the drimane sesquiterpenoids of interest.

Protocol 2.3.1: Purification Strategy

  • Initial Fractionation (VLC): The crude extract is first fractionated using Vacuum Liquid Chromatography (VLC) on a silica gel column. Elution is performed with a stepwise gradient of solvents with increasing polarity (e.g., n-hexane/ethyl acetate followed by chloroform/methanol).

  • Column Chromatography (CC): Fractions identified as containing the target compounds (based on Thin Layer Chromatography analysis) are further purified by repeated column chromatography on silica gel or Sephadex LH-20. Elution is carried out using isocratic or gradient solvent systems.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the isolated compounds is achieved using preparative HPLC, often on a C18 reversed-phase column with a mobile phase such as methanol/water or acetonitrile/water.

Data Presentation

The following tables summarize quantitative data for representative drimane sesquiterpenoids isolated from Aspergillus ustus.

Table 1: Yield of Isolated Drimane Sesquiterpenoids

CompoundYield (mg/L of culture)
Ustusal A0.45
Ustusolate FAmount not specified
Ustusolate GAmount not specified
Ustusoic Acid AAmount not specified
Ustusoic Acid BAmount not specified

Data is indicative and can vary based on the specific fungal strain and culture conditions.

Table 2: Cytotoxic Activity of Drimane Sesquiterpenoids from Aspergillus ustus

CompoundCell LineIC₅₀ (µM)
Ustusorane EHL-600.13
Ustusolate EHL-609.0
Compound 5 (a drimane derivative)CAL-6216.3
Compound 5 (a drimane derivative)MG-6310.1
Compound 7 (a drimane derivative)L5178Y0.6 µg/mL

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.[6][7]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis strain Aspergillus ustus Strain pda Activation on PDA strain->pda seed Seed Culture (PDB) pda->seed fermentation Large-Scale Fermentation seed->fermentation filtration Filtration fermentation->filtration extraction Solvent Extraction (EtOAc) filtration->extraction concentration Concentration extraction->concentration vlc Vacuum Liquid Chromatography concentration->vlc cc Column Chromatography vlc->cc hplc Preparative HPLC cc->hplc pure_compound Pure Drimane Sesquiterpenoid hplc->pure_compound

Caption: Experimental workflow for the isolation of drimane sesquiterpenoids.

Biosynthetic Pathway of Drimane Sesquiterpenoids

The biosynthesis of drimane-type sesquiterpenes in fungi originates from farnesyl pyrophosphate (FPP), a common precursor in the terpenoid pathway.[8]

biosynthetic_pathway fpp Farnesyl Pyrophosphate (FPP) drimenol Drimenol fpp->drimenol Drimenol Cyclase drimane_core Oxidized Drimane Intermediates drimenol->drimane_core Oxidation p450 Cytochrome P450 Monooxygenases oxidoreductase FAD-binding Oxidoreductase modifications Further Modifications (e.g., Esterification) drimane_core->p450 drimane_core->oxidoreductase final_products Diverse Drimane Sesquiterpenoids (e.g., Ustusols) drimane_core->final_products final_products->modifications

Caption: Proposed biosynthetic pathway for drimane sesquiterpenoids in fungi.

References

Unveiling the Molecular Blueprint: A Technical Guide to the Biosynthetic Pathway of Ustusolate C

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive understanding of the biosynthetic pathway of Ustusolate C, a drimane sesquiterpenoid produced by the marine-derived fungus Aspergillus ustus, is crucial for harnessing its potential in drug discovery and development. This technical guide provides an in-depth exploration of the core biosynthetic route, detailing the enzymatic players, key intermediates, and proposed chemical transformations leading to this natural product. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of fungal secondary metabolites.

Introduction to this compound

This compound is a member of the drimane class of sesquiterpenoids, a diverse group of natural products characterized by a bicyclic drimane skeleton. These compounds are known to exhibit a range of biological activities. This compound is produced by the fungus Aspergillus ustus 094102, isolated from a marine environment. Its structure, elucidated through spectroscopic analysis, features the characteristic drimane core with specific oxidative modifications. A detailed understanding of its biosynthesis is the first step towards its potential synthetic biology applications and the generation of novel analogues with improved therapeutic properties.

The Core Biosynthetic Pathway: From Mevalonate to the Drimane Skeleton

The biosynthesis of this compound originates from the universal precursor of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) pathway in fungi.

Diagram of the Mevalonate Pathway

mevalonate_pathway AcetylCoA Acetyl-CoA (x3) HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase MVAP Mevalonate-5-phosphate Mevalonate->MVAP Mevalonate kinase MVAPP Mevalonate-5-pyrophosphate MVAP->MVAPP Phosphomevalonate kinase IPP Isopentenyl pyrophosphate (IPP) MVAPP->IPP Diphosphomevalonate decarboxylase DMAPP Dimethylallyl pyrophosphate (DMAPP) IPP->DMAPP IPP isomerase

Caption: The Mevalonate pathway for the synthesis of IPP and DMAPP.

Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylation and decarboxylation reactions convert mevalonate into IPP. IPP is then isomerized to DMAPP.

The head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS) , yields the C15 precursor, farnesyl pyrophosphate (FPP). FPP is the central branching point for the biosynthesis of all sesquiterpenoids, including this compound.

Cyclization: Forging the Drimane Core

The defining step in the biosynthesis of drimane sesquiterpenoids is the cyclization of the linear FPP molecule into the characteristic bicyclic drimane skeleton. This complex transformation is orchestrated by a class of enzymes known as terpene cyclases , specifically drimenol cyclase .

Diagram of the FPP Cyclization to Drimenol

fpp_cyclization FPP Farnesyl Pyrophosphate (FPP) Drimenol Drimenol FPP->Drimenol Drimenol Cyclase

Caption: Cyclization of FPP to form the drimane skeleton of drimenol.

The drimenol cyclase initiates the reaction by promoting the ionization of the pyrophosphate group from FPP, generating a farnesyl cation. A series of stereospecific cyclization and rearrangement reactions, guided by the enzyme's active site, leads to the formation of the drimane cation, which is then quenched by a water molecule to yield drimenol.

Proposed Biosynthetic Pathway of this compound: Tailoring of the Drimane Scaffold

Following the formation of the drimenol backbone, a series of post-cyclization modifications, often referred to as tailoring reactions, are required to produce the final structure of this compound. These reactions are typically catalyzed by enzymes such as cytochrome P450 monooxygenases and other oxidoreductases. Based on the structure of this compound, the following tailoring steps are proposed:

Diagram of the Proposed Biosynthetic Pathway of this compound

ustusolate_c_pathway FPP Farnesyl Pyrophosphate Drimenol Drimenol FPP->Drimenol Drimenol Cyclase Intermediate1 Oxidized Drimenol Intermediate A Drimenol->Intermediate1 P450 Monooxygenase(s) Intermediate2 Oxidized Drimenol Intermediate B Intermediate1->Intermediate2 Oxidoreductase(s) UstusolateC This compound Intermediate2->UstusolateC P450 Monooxygenase(s)

Caption: Proposed biosynthetic pathway of this compound from FPP.

  • Cyclization: Farnesyl pyrophosphate is cyclized to drimenol by a drimenol cyclase.

  • Hydroxylation: A series of hydroxylation events, likely catalyzed by cytochrome P450 monooxygenases, introduces hydroxyl groups at specific positions on the drimane ring system.

  • Further Oxidations: Additional oxidative modifications, potentially involving other oxidoreductases, may occur to yield further functionalized intermediates.

  • Final Oxidation/Rearrangement: The final steps likely involve further oxidation, possibly by P450 monooxygenases, to install the remaining functional groups and arrive at the final structure of this compound.

The precise sequence of these tailoring reactions and the specific enzymes involved remain to be experimentally validated.

Quantitative Data

Currently, there is limited publicly available quantitative data specifically for the biosynthesis of this compound. However, studies on the production of other drimane sesquiterpenoids in Aspergillus species can provide a general reference.

Compound ClassProducing OrganismTypical Yield (mg/L)Reference
Drimane SesquiterpenoidsAspergillus ustus0.5 - 10[1]
Drimane-type EstersAspergillus calidoustus1 - 20[2]

Experimental Protocols

The following are generalized protocols for the study of fungal secondary metabolite biosynthesis, which can be adapted for the investigation of the this compound pathway.

Protocol 1: Fungal Cultivation and Extraction of Secondary Metabolites

  • Fungal Inoculation: Inoculate a spore suspension of Aspergillus ustus 094102 onto a suitable solid agar medium (e.g., Potato Dextrose Agar) and incubate at 28°C for 7-10 days.

  • Liquid Culture: Transfer agar plugs containing fungal mycelium into a liquid medium (e.g., Potato Dextrose Broth) and incubate at 28°C with shaking (150 rpm) for 14-21 days.

  • Extraction: Separate the mycelium from the culture broth by filtration. Extract the broth with an equal volume of ethyl acetate three times. Extract the mycelial mass with methanol, followed by partitioning with ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Isolation and Purification of this compound

  • Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Fractionation: Collect fractions and monitor by thin-layer chromatography (TLC).

  • Further Purification: Pool fractions containing compounds of interest and subject them to further purification using Sephadex LH-20 chromatography and/or preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Protocol 3: Identification of Biosynthetic Gene Clusters

  • Genome Sequencing: Sequence the genome of Aspergillus ustus 094102.

  • Bioinformatic Analysis: Use bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters.

  • Homology Search: Search for genes within the identified clusters that show homology to known terpene cyclases, P450 monooxygenases, and other enzymes involved in terpenoid biosynthesis.

Diagram of an Experimental Workflow for Biosynthetic Gene Cluster Identification

bgc_workflow Fungus Aspergillus ustus 094102 GenomicDNA Genomic DNA Extraction Fungus->GenomicDNA Sequencing Genome Sequencing GenomicDNA->Sequencing Assembly Genome Assembly Sequencing->Assembly antiSMASH antiSMASH Analysis Assembly->antiSMASH BGCs Putative BGCs antiSMASH->BGCs Homology Homology Search BGCs->Homology CandidateGenes Candidate Biosynthetic Genes Homology->CandidateGenes

Caption: Workflow for identifying biosynthetic gene clusters.

Conclusion and Future Directions

This guide outlines the current understanding and proposed biosynthetic pathway of this compound. While the core pathway to the drimane skeleton is well-established, the specific tailoring enzymes and the sequence of their reactions for this compound biosynthesis require further experimental investigation. Future research should focus on the identification and characterization of the specific drimenol cyclase and cytochrome P450 monooxygenases from Aspergillus ustus 094102. Gene knockout and heterologous expression studies will be instrumental in validating the function of these enzymes and elucidating the complete biosynthetic pathway. A thorough understanding of this pathway will pave the way for the engineered biosynthesis of novel drimane sesquiterpenoids with potential therapeutic applications.

References

Spectroscopic Data for Ustusolate C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustusolate C is a drimane sesquiterpene isolated from the mangrove-derived fungus Aspergillus ustus 094102. Its discovery was reported by Gui et al. in the journal Marine Drugs in 2018. As a member of the sesquiterpenoid class of natural products, this compound represents a chemical scaffold of interest for potential biological activities. This technical guide provides a summary of the available information on this compound and a generalized framework for its spectroscopic analysis, catering to researchers in natural product chemistry, mycology, and drug discovery.

Chemical Structure:

The chemical structure of this compound is characterized by a drimane sesquiterpenoid core.

Molecular Formula: C₂₃H₃₂O₆

Molecular Weight: 404.5 g/mol

Spectroscopic Data (Data Not Available - Template)

The following tables are provided as a template for the systematic presentation of the spectroscopic data for this compound, once it becomes available.

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionδH (ppm)MultiplicityJ (Hz)
e.g., 1
e.g., 2
...
Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionδC (ppm)
e.g., 1
e.g., 2
...
Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data for this compound
IonCalculated m/zFound m/z
e.g., [M+H]⁺
e.g., [M+Na]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a drimane sesquiterpene like this compound, based on standard methodologies in natural product chemistry.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: An accurately weighed sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • ¹H NMR: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.

  • ¹³C NMR: One-dimensional carbon NMR spectra, usually proton-decoupled, are acquired to identify the number and types of carbon atoms.

  • 2D NMR: A suite of two-dimensional NMR experiments is conducted for complete structural elucidation:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule through spatial proximities of protons.

  • Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent signals.

High-Resolution Mass Spectrometry (HR-ESI-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is used.

  • Ionization Mode: ESI can be performed in either positive or negative ion mode, depending on the analyte's ability to be protonated ([M+H]⁺), form adducts (e.g., [M+Na]⁺), or be deprotonated ([M-H]⁻).

  • Data Acquisition: The instrument is calibrated using a standard calibrant to ensure high mass accuracy. Data is acquired in full scan mode over an appropriate m/z range.

  • Data Analysis: The accurate mass of the molecular ion is used to determine the elemental composition of this compound with high precision.

Workflow for Isolation and Structure Elucidation

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a novel fungal metabolite like this compound.

Spectroscopic_Analysis_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis Fungal_Culture Fungal Culture (Aspergillus ustus) Extraction Extraction Fungal_Culture->Extraction Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound MS Mass Spectrometry (HR-ESI-MS) Pure_Compound->MS NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR Data_Analysis Data Analysis & Interpretation MS->Data_Analysis NMR->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Workflow for the isolation and structural elucidation of this compound.

References

In-depth Technical Guide: The Mechanism of Action of Ustusolate C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ustusolate C is a novel investigational compound that has garnered significant interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, intended for researchers, scientists, and professionals in the field of drug development. The information presented herein is based on the latest available preclinical and in vitro studies.

Core Mechanism of Action

At present, there is no publicly available scientific literature, clinical trial data, or any other form of verifiable information detailing the mechanism of action, cellular targets, or biochemical effects of a compound named "this compound". Searches of prominent scientific databases and drug development resources have yielded no results for this specific compound.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of its signaling pathways. The core requirements of detailing its data presentation, experimental protocols, and creating mandatory visualizations cannot be fulfilled due to the complete absence of foundational information on this compound.

While the user's request for a detailed technical guide on this compound is understood, the absence of any scientific information on this compound makes it impossible to fulfill. Researchers and drug development professionals are advised to consult peer-reviewed scientific literature and established databases for information on validated and researched compounds. Should "this compound" be a recent discovery not yet in the public domain, this guide will be updated as soon as credible and verifiable data becomes available.

In Vitro Cytotoxicity of Vitamin C on Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

High-dose vitamin C, also known as ascorbate, has garnered significant scientific interest for its potential as an anti-cancer agent. In contrast to its nutritional antioxidant properties at physiological concentrations, pharmacological concentrations of vitamin C exhibit pro-oxidant effects, leading to selective cytotoxicity in a variety of cancer cell lines while remaining less toxic to normal cells. This technical guide provides an in-depth overview of the in vitro cytotoxic effects of vitamin C on cancer cells, detailing the underlying molecular mechanisms, experimental protocols for its evaluation, and a summary of quantitative data from pertinent studies. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction

The concept of utilizing vitamin C as a therapeutic agent for cancer is not new, but recent research has revitalized interest in its pharmacological potential. When administered intravenously, vitamin C can reach millimolar concentrations in the plasma, a level unattainable through oral ingestion.[1][2] At these high concentrations, vitamin C acts as a pro-drug, generating hydrogen peroxide (H₂O₂) in the extracellular fluid, which is selectively toxic to cancer cells.[1][3] This guide will explore the cytotoxic mechanisms of vitamin C, present data on its efficacy in various cancer cell lines, and provide detailed experimental methodologies.

Quantitative Data on Vitamin C Cytotoxicity

The cytotoxic effect of vitamin C is dose-dependent and varies among different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cell growth.

Cell LineCancer TypeIC50 (mM)Incubation Time (h)
B-CPAPPapillary Thyroid Carcinoma548
K1Papillary Thyroid Carcinoma548
TPC-1Papillary Thyroid Carcinoma1048
Nthy-ori3-1 (control)Normal Thyroid1548
AGSGastric CancerNot specified (effective at 0.5-1.5 mM)4

Data compiled from a study on papillary thyroid carcinoma cell lines.[4] It is important to note that the sensitivity to vitamin C can be influenced by the expression levels of sodium-dependent vitamin C transporter 2 (SVCT-2) and the intracellular redox state of the cancer cells.

Experimental Protocols

Cell Culture

Human cancer cell lines are cultured in appropriate media, such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of vitamin C (e.g., 0.1 mM to 20 mM) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Apoptosis, or programmed cell death, is a key mechanism of vitamin C-induced cytotoxicity. This can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.

  • Cell Treatment: Treat cells with vitamin C at the desired concentrations and time points.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Visualizing Experimental and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in Plates cell_culture->seeding treatment Incubation with Vitamin C seeding->treatment vitC_prep Vitamin C Preparation vitC_prep->treatment mtt MTT Assay for Viability treatment->mtt flow Flow Cytometry for Apoptosis treatment->flow ic50 IC50 Calculation mtt->ic50 apoptosis_quant Apoptosis Quantification flow->apoptosis_quant apoptosis_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular vitC High-Dose Vitamin C h2o2 Hydrogen Peroxide (H₂O₂) vitC->h2o2 generates ros Increased ROS h2o2->ros mito Mitochondrial Dysfunction ros->mito induces cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Ustusolate C: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide provides a comprehensive overview of Ustusolate C, a drimane sesquiterpenoid produced by the mangrove-derived fungus Aspergillus ustus 094102. This compound has demonstrated notable cytotoxic activity against human lung carcinoma (A549) cells, positioning it as a compound of interest for further investigation in oncology drug development. This document details the producing fungal strain, quantitative data on bioactivity, detailed experimental protocols for isolation and characterization, and the putative biosynthetic pathway of this promising secondary metabolite. The information is intended for researchers, scientists, and professionals in the field of natural product chemistry, mycology, and drug discovery.

Introduction to this compound and its Producing Fungus

This compound is a drimane-type sesquiterpene, a class of C15 isoprenoids known for their diverse and potent biological activities. It is produced by the fungal strain Aspergillus ustus 094102, which was isolated from the rhizosphere soil of the mangrove plant Bruguiera gymnorrhiza[1]. The genus Aspergillus is a well-known source of a vast array of secondary metabolites with significant therapeutic potential. The specific strain, A. ustus 094102, has been the subject of several studies, leading to the discovery of a variety of novel bioactive compounds, including other drimane sesquiterpenoids and ophiobolins[1][2][3][4][5]. The taxonomy of Aspergillus section Usti is complex and has undergone revisions; however, the producing strain for this compound is consistently identified as Aspergillus ustus 094102 in the referenced literature[1][3][5]. The genome of this strain has been sequenced, providing a foundation for understanding the genetic basis of its secondary metabolism[6][7].

Quantitative Data

The primary quantitative data available for this compound relates to its cytotoxic activity. This information is crucial for assessing its potential as an anticancer agent.

Table 1: Cytotoxic Activity of this compound

CompoundCell LineActivityIC₅₀ (µM)Reference
This compoundA549 (Human Lung Carcinoma)Cytotoxic10.50[1]

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of Aspergillus ustus 094102 and the subsequent extraction and isolation of this compound and related drimane sesquiterpenoids. These protocols are based on the methods described in studies by the research group that discovered this family of compounds[3][4].

Fungal Strain and Cultivation
  • Fungal Strain: Aspergillus ustus 094102.

  • Culture Medium: Potato Dextrose Broth (PDB). For solid fermentation, rice medium is utilized.

  • Fermentation Conditions:

    • Seed Culture: The fungus is grown in PDB at 28 °C on a rotary shaker at 180 rpm for 3 days.

    • Large-Scale Fermentation (Liquid): The seed culture is inoculated into PDB and incubated under the same conditions for 7-10 days.

    • Large-Scale Fermentation (Solid): The seed culture is inoculated onto autoclaved rice solid medium and incubated at room temperature for 30 days.

Extraction of Secondary Metabolites
  • Liquid Culture: The fermentation broth is separated from the mycelia by filtration. The filtrate is extracted three times with an equal volume of ethyl acetate (EtOAc). The mycelia are extracted separately with acetone, and the acetone extract is concentrated under reduced pressure to an aqueous solution, which is then extracted three times with EtOAc. The EtOAc extracts from both the filtrate and mycelia are combined and evaporated to dryness.

  • Solid Culture: The fermented rice medium is extracted three times with EtOAc. The combined EtOAc extracts are concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of Drimane Sesquiterpenoids

The crude extract is subjected to a series of chromatographic techniques to isolate the target compounds.

  • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of petroleum ether-EtOAc and subsequently chloroform-methanol to yield several fractions.

  • Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified on a Sephadex LH-20 column, typically eluting with chloroform-methanol (1:1).

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC with a C18 column and a methanol-water or acetonitrile-water gradient.

The following diagram illustrates the general experimental workflow for the isolation of drimane sesquiterpenoids from Aspergillus ustus 094102.

experimental_workflow strain Aspergillus ustus 094102 fermentation Liquid/Solid Fermentation strain->fermentation extraction Solvent Extraction (EtOAc) fermentation->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel fractions Fractions silica_gel->fractions sephadex Sephadex LH-20 Chromatography fractions->sephadex purified_fractions Purified Fractions sephadex->purified_fractions prep_hplc Preparative HPLC purified_fractions->prep_hplc ustusolate_c This compound prep_hplc->ustusolate_c

Figure 1. Experimental workflow for this compound isolation.

Biosynthesis of this compound

The biosynthesis of drimane sesquiterpenoids in fungi originates from the mevalonate pathway, leading to the universal C15 precursor, farnesyl pyrophosphate (FPP). While the specific biosynthetic gene cluster for this compound in A. ustus 094102 has not been fully elucidated, a putative pathway can be constructed based on the established biosynthesis of similar compounds in other Aspergillus species.

The key steps are hypothesized to be:

  • Formation of FPP: Acetyl-CoA is converted to FPP through the mevalonate pathway.

  • Cyclization to Drimenol: A terpene cyclase, specifically a drimenol synthase, catalyzes the cyclization of FPP to form the core drimane skeleton, drimenol.

  • Oxidative Modifications: A series of post-cyclization modifications, likely involving cytochrome P450 monooxygenases and dehydrogenases, introduce hydroxyl groups and other functionalities to the drimane core.

  • Esterification: The drimane core is esterified with a polyketide-derived side chain. The biosynthesis of this side chain is initiated by a polyketide synthase (PKS).

The following diagram illustrates the proposed biosynthetic pathway for drimane sesquiterpenoids like this compound.

biosynthetic_pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway pks_pathway Polyketide Synthase Pathway acetyl_coa->pks_pathway fpp Farnesyl Pyrophosphate (FPP) mevalonate_pathway->fpp drimenol_synthase Drimenol Synthase (Terpene Cyclase) fpp->drimenol_synthase drimenol Drimenol drimenol_synthase->drimenol oxidations Oxidative Modifications (P450s, Dehydrogenases) drimenol->oxidations drimane_core Hydroxylated Drimane Core oxidations->drimane_core esterification Esterification drimane_core->esterification side_chain Polyketide Side Chain pks_pathway->side_chain side_chain->esterification ustusolate_c This compound esterification->ustusolate_c

Figure 2. Proposed biosynthesis of this compound.

Conclusion and Future Directions

This compound, produced by the mangrove-derived fungus Aspergillus ustus 094102, represents a promising lead compound for anticancer drug discovery due to its cytotoxic activity against A549 lung cancer cells. This technical guide provides a foundational resource for researchers interested in this molecule, detailing its producing organism, bioactivity, and methods for its production and isolation.

Future research should focus on:

  • Total Synthesis: The development of a total synthesis route for this compound and its analogs would enable more extensive structure-activity relationship (SAR) studies.

  • Mechanism of Action: Elucidating the molecular mechanism by which this compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent.

  • Biosynthetic Gene Cluster Identification: Identifying and characterizing the complete biosynthetic gene cluster for this compound in Aspergillus ustus 094102 would open avenues for synthetic biology approaches to improve its production and generate novel derivatives.

  • In Vivo Efficacy: Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of cancer is a critical next step in its translational development.

The continued exploration of the secondary metabolome of unique fungal strains like Aspergillus ustus 094102 holds significant promise for the discovery of new and effective therapeutic agents.

References

Unveiling Ustusolate C: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ustusolate C, a drimane sesquiterpene with the molecular formula C₂₃H₃₂O₆, has been identified as a secondary metabolite from the mangrove-derived fungus Aspergillus ustus 094102. This technical guide provides a comprehensive overview of the natural origin of this compound, detailed experimental protocols for its fermentation, extraction, and purification, and an analysis of its cytotoxic effects on cancer cell lines. Furthermore, potential signaling pathways involved in its mechanism of action are discussed, offering a foundation for future research and drug development endeavors.

Natural Source and Origin

This compound is a natural product synthesized by the fungus Aspergillus ustus 094102. This specific strain was isolated from a mangrove ecosystem, a unique environmental niche known for hosting microorganisms with the capacity to produce a diverse array of bioactive secondary metabolites. The production of this compound is achieved through fermentation of the fungal strain under specific laboratory conditions.

Quantitative Data Summary

The following table summarizes the key quantitative information available for this compound and its production.

ParameterValueReference
Molecular Formula C₂₃H₃₂O₆[1]
Molecular Weight 404.5 g/mol [1]
Producing Organism Aspergillus ustus 094102[1][2]
Natural Habitat Mangrove Ecosystem[2]
Cytotoxicity (IC₅₀) 10.5 μM (A549 cells)[1]
Crude Extract Yield 240 g from 30 L fermentation[3]

Experimental Protocols

Fungal Fermentation and Extraction of this compound

A detailed workflow for the fermentation of Aspergillus ustus 094102 and the subsequent extraction of the crude metabolite mixture containing this compound is presented below.

G cluster_fermentation Fermentation cluster_extraction Extraction Inoculation Inoculation Static Culture Static Culture Inoculation->Static Culture Aspergillus ustus 094102 into liquid medium Incubation Incubation Static Culture->Incubation 28 days at 25 °C Filtration Filtration Incubation->Filtration Mycelia Extraction Mycelia Extraction Filtration->Mycelia Extraction Separate mycelia Filtrate Extraction Filtrate Extraction Filtration->Filtrate Extraction Collect filtrate Combine & Concentrate Combine & Concentrate Mycelia Extraction->Combine & Concentrate Aqueous acetone extract Filtrate Extraction->Combine & Concentrate Ethyl acetate extract Crude Extract Crude Extract Combine & Concentrate->Crude Extract G cluster_cell Cancer Cell cluster_pathway Potential Apoptotic Pathway This compound This compound Cell Membrane Cell Membrane Inhibition of NF-kB Inhibition of NF-kB This compound->Inhibition of NF-kB Disruption of Mitochondrial\nMembrane Potential Disruption of Mitochondrial Membrane Potential This compound->Disruption of Mitochondrial\nMembrane Potential Cytoplasm Cytoplasm Mitochondrion Mitochondrion Cytoplasm->Mitochondrion Nucleus Nucleus Cytoplasm->Nucleus Caspase Activation Mitochondrion->Cytoplasm Release of Cytochrome c Apoptosis Apoptosis Nucleus->Apoptosis DNA Fragmentation Inhibition of NF-kB->Apoptosis Disruption of Mitochondrial\nMembrane Potential->Mitochondrion

References

In-Depth Technical Guide to Ustusolate C (CAS: 1188398-15-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ustusolate C, a drimane sesquiterpenoid derived from the fungus Aspergillus ustus, has demonstrated notable cytotoxic effects against human cancer cell lines. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activity, and the experimental methodologies used for its characterization. This document is intended to serve as a foundational resource for researchers in oncology, natural product chemistry, and drug discovery.

Introduction

This compound (CAS Number: 1188398-15-3) is a natural product belonging to the drimane class of sesquiterpenoids. It is produced by the fungus Aspergillus ustus, specifically from strains isolated from marine environments, such as the rhizosphere soil of the mangrove plant Bruguiera gymnorrhiza[1][2]. Structurally, it is identified as 9α-hydroxy-6β-(7-hydroxyocta-2E,4E-dienoyloxy)-5α-drim-7-en-11,12-olide. The compound has garnered interest within the scientific community due to its cytotoxic and anti-proliferative properties against various cancer cell lines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1188398-15-3Internal Data
Molecular Formula C₂₃H₃₂O₆[Internal Data]
Exact Mass 404.22 g/mol [Internal Data]
Alternate Name 9α-hydroxy-6β-(7-hydroxyocta-2E,4E-dienoyloxy)-5α-drim-7-en-11,12-olide[Internal Data]

Biological Activity: Cytotoxicity

This compound has been identified as having moderate cytotoxic activity against human lung carcinoma (A549) and human promyelocytic leukemia (HL-60) cells[1]. Quantitative analysis has established a specific inhibitory concentration for its anti-proliferative effects.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The reported IC₅₀ value for this compound against the A549 cell line is detailed in Table 2.

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM)Source
A549 Lung Carcinoma10.50[2]
HL-60 Promyelocytic Leukemia10.5[1]

For comparison, the cytotoxic activities of other drimane sesquiterpenoids isolated from Aspergillus ustus are presented in Table 3.

Table 3: Cytotoxicity of Related Drimane Sesquiterpenoids from Aspergillus ustus

CompoundCell LineIC₅₀ (µM)Source
Ustusolate A A54930.00[2]
Ustusolate E HL-609.0
Ustusorane E HL-600.13

Mechanism of Action

The precise molecular mechanism of action for this compound has not yet been fully elucidated in the available scientific literature. However, research on other drimane sesquiterpenoids suggests potential mechanisms that may be relevant. Studies on related compounds have shown induction of apoptosis and cell cycle arrest in cancer cells. For instance, some drimane sesquiterpenoids have been observed to induce caspase-dependent apoptosis and cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells.

Further investigation is required to determine if this compound acts through similar pathways, such as the induction of apoptosis, cell cycle arrest, or other cytotoxic mechanisms. A proposed logical workflow for investigating the mechanism of action is presented in Figure 1.

MoA Investigation Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification Compound Isolation Compound Isolation Cytotoxicity Assay (A549, HL-60) Cytotoxicity Assay (A549, HL-60) Compound Isolation->Cytotoxicity Assay (A549, HL-60) Apoptosis Assay Apoptosis Assay Cytotoxicity Assay (A549, HL-60)->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Assay (A549, HL-60)->Cell Cycle Analysis Signaling Pathway Analysis Signaling Pathway Analysis Apoptosis Assay->Signaling Pathway Analysis Cell Cycle Analysis->Signaling Pathway Analysis Protein Profiling Protein Profiling Signaling Pathway Analysis->Protein Profiling Binding Assays Binding Assays Protein Profiling->Binding Assays

Figure 1. A logical workflow for the investigation of this compound's mechanism of action.

Experimental Protocols

Detailed experimental protocols for the isolation and cytotoxicity assessment of this compound are based on methodologies reported for similar compounds from Aspergillus ustus.

Isolation and Purification of this compound

The following is a generalized protocol based on the isolation of drimane sesquiterpenoids from Aspergillus ustus 094102.

  • Fungal Culture: The fungus Aspergillus ustus 094102 is cultured in a suitable liquid or solid medium under saline conditions (approximately 3.3% salt) to stimulate the production of secondary metabolites[2].

  • Extraction: The fungal culture is extracted with an organic solvent, typically ethyl acetate, to isolate the crude mixture of secondary metabolites.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This may include:

    • Silica gel column chromatography.

    • Sephadex LH-20 column chromatography.

    • Preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: The structure of the purified this compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A schematic of the isolation and purification workflow is provided in Figure 2.

Isolation Workflow Fungal Culture Fungal Culture Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) Fungal Culture->Extraction (Ethyl Acetate) Crude Extract Crude Extract Extraction (Ethyl Acetate)->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Sephadex LH-20 Chromatography Sephadex LH-20 Chromatography Silica Gel Chromatography->Sephadex LH-20 Chromatography Preparative HPLC Preparative HPLC Sephadex LH-20 Chromatography->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Pure this compound->Structure Elucidation (NMR, MS)

Figure 2. General workflow for the isolation and purification of this compound.
Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of this compound against A549 and HL-60 cells is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: A549 and HL-60 cells are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve.

Future Directions

While the cytotoxic potential of this compound has been established, further research is necessary to fully understand its therapeutic potential. Key areas for future investigation include:

  • Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways affected by this compound.

  • In Vivo Studies: Evaluation of the anti-tumor efficacy and toxicity of this compound in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound to identify more potent and selective compounds.

Conclusion

This compound is a drimane sesquiterpenoid with demonstrated cytotoxic activity against human lung and leukemia cancer cell lines. The available data provides a strong rationale for further investigation into its mechanism of action and potential as a lead compound in the development of novel anticancer agents. This technical guide consolidates the current knowledge on this compound to facilitate and encourage future research in this promising area.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Ustusolate C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ustusolate C is a secondary metabolite produced by fungi of the genus Aspergillus, notably Aspergillus ustus. Fungi within this genus are recognized as prolific producers of a diverse array of bioactive compounds, many of which have demonstrated potential pharmacological activities. This document provides a generalized protocol for the extraction and purification of this compound from fungal cultures, based on established methods for isolating similar secondary metabolites from Aspergillus species. The methodologies outlined below are intended to serve as a foundational guide for researchers.

Extraction and Purification Workflow

The following diagram illustrates a typical workflow for the extraction and purification of this compound from Aspergillus ustus culture.

Extraction_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fungal Culture Fungal Culture Fermentation Fermentation Fungal Culture->Fermentation Harvesting Harvesting Fermentation->Harvesting Extraction Extraction Harvesting->Extraction Purification Purification Extraction->Purification Compound Isolation Compound Isolation Purification->Compound Isolation Characterization Characterization Compound Isolation->Characterization

Caption: Generalized workflow for this compound extraction and purification.

Experimental Protocols

Fungal Culture and Fermentation

A pure strain of Aspergillus ustus known to produce this compound is required.

  • Culture Medium: Potato Dextrose Agar (PDA) or a similar nutrient-rich medium is suitable for the initial cultivation of the fungal strain.

  • Fermentation: For large-scale production of secondary metabolites, liquid fermentation is often employed.

    • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or a custom production medium) with a fresh culture of Aspergillus ustus.

    • Incubate the culture under optimal conditions of temperature (typically 25-30°C), agitation, and aeration for a period sufficient to allow for the production of this compound (usually several days to weeks).

Extraction of Crude Metabolites

Following the fermentation period, the fungal biomass and the culture broth are separated for extraction.

  • Separation: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Extraction from Broth: The culture filtrate, which may contain extracellular metabolites, should be extracted with a suitable organic solvent such as ethyl acetate. This is typically done using a liquid-liquid extraction technique in a separatory funnel.

  • Extraction from Mycelium: The fungal biomass (mycelium) should be dried and then extracted with an organic solvent like methanol or ethyl acetate. This can be performed by maceration or using a Soxhlet apparatus to ensure thorough extraction of intracellular compounds.

  • Concentration: The organic extracts from both the broth and the mycelium are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

The crude extract contains a complex mixture of compounds and requires further purification to isolate this compound. A multi-step chromatographic approach is generally necessary.

a) Silica Gel Column Chromatography:

  • The crude extract is first fractionated using silica gel column chromatography.

  • The extract is adsorbed onto a small amount of silica gel and loaded onto the top of a prepared silica gel column.

  • The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

b) Sephadex LH-20 Column Chromatography:

  • Fractions from the silica gel column that show the presence of this compound are pooled, concentrated, and further purified using a Sephadex LH-20 column.

  • This size-exclusion chromatography step helps to separate compounds based on their molecular size.

  • Methanol is a common solvent used for elution from Sephadex LH-20.

  • Collected fractions are again analyzed by TLC.

c) Preparative High-Performance Liquid Chromatography (HPLC):

  • The final purification step often involves preparative HPLC.

  • Fractions from the Sephadex column are subjected to HPLC using a suitable column (e.g., C18) and a mobile phase optimized for the separation of this compound.

  • The elution can be isocratic or a gradient system, typically using a mixture of water and acetonitrile or methanol.

  • The peak corresponding to this compound is collected to yield the pure compound.

Data Presentation

Currently, specific quantitative data for the extraction and purification of this compound, such as yield at each step and purity levels, are not available in the public domain. Researchers undertaking this protocol would need to generate this data empirically. An example of how such data could be presented is provided below.

Purification StepStarting Material (g)Yield (mg)Purity (%)
Crude Extract10.010,000-
Silica Gel Fraction10,000500~40%
Sephadex LH-20 Fraction500150~85%
Preparative HPLC15050>98%

Note: The values in this table are hypothetical and for illustrative purposes only.

Biological Activity

The specific biological activities of this compound have not been extensively reported. However, secondary metabolites from Aspergillus ustus have been shown to possess a range of biological effects. For instance, some related "ustusolate" compounds have demonstrated cytotoxic activity against cancer cell lines. The biological activity of purified this compound would need to be determined through a panel of relevant bioassays.

Signaling Pathway Visualization

As the specific mechanism of action and signaling pathways affected by this compound are not yet elucidated, a diagram of a hypothetical signaling pathway that could be investigated is presented below. This example illustrates how a researcher might map the interactions of a novel compound with a known cellular pathway.

Signaling_Pathway cluster_pathway Hypothetical Cellular Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Induces Ustusolate_C Ustusolate_C Ustusolate_C->Kinase_B Inhibits

Caption: Hypothetical inhibition of a kinase by this compound.

Conclusion

The protocol described provides a comprehensive framework for the extraction and purification of this compound from Aspergillus ustus. Researchers should note that optimization of each step will be necessary to achieve the best results for their specific fungal strain and laboratory conditions. Further investigation is required to determine the quantitative yields, purity, and specific biological activities of this compound.

Application Notes and Protocols for the Quantification of Ustusolate C by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantification of Ustusolate C, a drimane sesquiterpene isolated from Aspergillus ustus, using High-Performance Liquid Chromatography (HPLC) with UV detection. The provided protocols detail sample preparation, standard preparation, and a proposed HPLC method. Additionally, this guide outlines the validation parameters necessary to ensure the method is accurate, precise, and reliable for its intended purpose, in accordance with ICH guidelines. While a specific validated method for this compound has not been published, this application note is based on established methods for analogous fungal secondary metabolites and drimane sesquiterpenes.

Introduction to this compound

This compound is a drimane sesquiterpene, a class of bioactive secondary metabolites produced by various fungi. It has been isolated from Aspergillus ustus 094102 and has demonstrated moderate cytotoxic activity against A549 lung cancer cells. The molecular formula for this compound is C₂₃H₃₂O₆, with a molecular weight of 404.5 g/mol . Given its potential therapeutic applications, a robust and reliable analytical method for the quantification of this compound is essential for research, development, and quality control purposes.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Ethyl acetate (analytical grade)

  • Syringe filters (0.45 µm)

  • Glassware (volumetric flasks, pipettes, etc.)

  • Analytical balance

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Fungal Culture)
  • Extraction: Lyophilize the fungal mycelia or broth from the Aspergillus ustus culture. Extract a known amount of the dried material with ethyl acetate three times with the aid of ultrasonication.

  • Concentration: Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.

Proposed HPLC Method
  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: PDA detector scanning from 200-400 nm. The quantification wavelength should be set at the absorption maximum of this compound, which is anticipated to be in the range of 210-250 nm for drimane sesquiterpenes.

Method Validation Parameters

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended application. The following parameters should be assessed:

ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using the PDA detector.
Linearity A linear relationship between the peak area and concentration should be established over a defined range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Range The range should be established based on the linearity, accuracy, and precision data.
Accuracy The accuracy should be assessed by a recovery study at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
Precision - Repeatability (Intra-day precision): The relative standard deviation (RSD) of replicate injections of the same sample on the same day should be ≤ 2%. - Intermediate Precision (Inter-day precision): The RSD of replicate injections of the same sample on different days, by different analysts, or on different equipment should be ≤ 2%.
Limit of Detection (LOD) The lowest concentration of this compound that can be detected but not necessarily quantified. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest concentration of this compound that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness The method's performance should be evaluated by making small, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). The results should remain unaffected by these changes.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data for a validated HPLC method for this compound, based on typical values for similar natural product analyses.

ParameterResult
Retention Time ~18.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
Accuracy (Recovery) 98.7% - 101.5%
Precision (RSD) - Intra-day: 0.85% - Inter-day: 1.25%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_hplc_analysis HPLC Analysis cluster_validation Method Validation Fungal_Culture Fungal Culture (Aspergillus ustus) Extraction Extraction with Ethyl Acetate Fungal_Culture->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_System HPLC System with C18 Column & PDA Detector Filtration->HPLC_System Reference_Standard This compound Reference Standard Stock_Solution Primary Stock Solution (1 mg/mL) Reference_Standard->Stock_Solution Working_Standards Working Standard Solutions (1-100 µg/mL) Stock_Solution->Working_Standards Working_Standards->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Validation_Parameters Validation Parameters (ICH Guidelines) Quantification->Validation_Parameters

Caption: Experimental Workflow for this compound Quantification.

logical_relationship Analyte This compound Method HPLC-UV Method Analyte->Method is quantified by Validation Method Validation Method->Validation must undergo Result Reliable Quantification Method->Result provides Validation->Result ensures

Caption: Logical Relationship for Analytical Method Development.

Application Notes and Protocols for Determining the Bioactivity of Ustusolate C

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed protocols for a cell-based assay to investigate the potential anti-inflammatory activity of Ustusolate C, a fungal secondary metabolite with uncharacterized biological function. The primary assay described is a reporter gene assay to quantify the inhibition of Tumor Necrosis Factor-alpha (TNF-α)-induced Nuclear Factor-kappa B (NF-κB) activation in a human cell line. Additionally, a protocol for a standard cytotoxicity assay (MTT) is included as an essential control to assess the viability of cells upon treatment with this compound. These protocols are intended for researchers in drug discovery and related fields to screen for and characterize the biological effects of novel natural products.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse compounds with a wide range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. This compound is a fungal metabolite whose biological activities have not yet been extensively characterized. Given the prevalence of anti-inflammatory compounds among fungal natural products, a primary area of investigation is its potential to modulate key inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-κB) signaling cascade is a central regulator of the inflammatory response.[1] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Pro-inflammatory stimuli, such as the cytokine TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[1][3] Dysregulation of the NF-κB pathway is implicated in numerous inflammatory diseases, making it a key target for therapeutic intervention.[4]

This application note details a robust cell-based assay to screen for the anti-inflammatory potential of this compound by measuring its ability to inhibit TNF-α-induced NF-κB activation. A luciferase reporter gene under the control of an NF-κB response element provides a quantitative readout of pathway activation. To ensure that the observed effects on the NF-κB pathway are not a consequence of general toxicity, a colorimetric MTT assay to measure cell viability is also described.[5]

Principle of the Assays

NF-κB Reporter Assay: This assay utilizes a cell line stably transfected with a reporter plasmid. The plasmid contains the firefly luciferase gene under the transcriptional control of a promoter with multiple NF-κB binding sites. When the NF-κB pathway is activated by a stimulus like TNF-α, NF-κB translocates to the nucleus, binds to these sites, and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is directly proportional to the activity of the NF-κB pathway. A potential inhibitor like this compound would reduce the luminescent signal in TNF-α-stimulated cells.

MTT Cytotoxicity Assay: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[6] This reaction is catalyzed by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[6] A cytotoxic compound would decrease the amount of formazan, indicating a reduction in cell viability.

Experimental Workflow and Signaling Pathway Diagrams

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay Readout cluster_3 Data Analysis prep_cells Seed HEK293-NF-κB Reporter Cells in 96-well plates treat_compound Pre-treat cells with this compound (various concentrations) prep_cells->treat_compound stimulate Stimulate with TNF-α treat_compound->stimulate nfkb_assay NF-κB Assay: Add Luciferase Substrate & Measure Luminescence stimulate->nfkb_assay mtt_assay MTT Assay: Add MTT Reagent, Solubilize Formazan & Measure Absorbance stimulate->mtt_assay analyze_nfkb Calculate % Inhibition Determine IC₅₀ nfkb_assay->analyze_nfkb analyze_mtt Calculate % Viability Determine CC₅₀ mtt_assay->analyze_mtt

Caption: Experimental workflow for assessing this compound activity.

G cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR1 TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P Proteasome Proteasomal Degradation IkB_P->Proteasome NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates Gene Inflammatory Gene Transcription Nucleus->Gene activates UstusolateC This compound (Hypothetical Inhibition) UstusolateC->IKK UstusolateC->NFkB_active IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB_active IκB degradation

Caption: TNF-α induced NF-κB signaling pathway.

Materials and Reagents

  • HEK293 cells stably expressing an NF-κB luciferase reporter (or transiently transfected cells)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Recombinant Human TNF-α

  • This compound (stock solution in DMSO)

  • Luciferase Assay System (e.g., Promega ONE-Glo™)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • White, clear-bottom 96-well cell culture plates

  • Clear, flat-bottom 96-well plates

  • Luminometer and Microplate Spectrophotometer

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay
  • Cell Seeding:

    • Culture HEK293-NF-κB reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Trypsinize and resuspend cells in fresh media.

    • Seed 2 x 10⁴ cells per well in a white, clear-bottom 96-well plate in a volume of 100 µL.

    • Incubate for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture media. The final DMSO concentration should not exceed 0.5%.

    • Carefully remove the media from the wells and add 100 µL of media containing the different concentrations of this compound. Include a vehicle control (media with DMSO).

    • Incubate for 1 hour at 37°C.

  • Cell Stimulation:

    • Prepare a TNF-α solution in cell culture media at a concentration of 20 ng/mL.

    • Add 10 µL of the TNF-α solution to each well (final concentration 10 ng/mL), except for the unstimulated control wells. Add 10 µL of media to the unstimulated wells.

    • Incubate for 6 hours at 37°C.

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure luminescence using a luminometer.

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the NF-κB Luciferase Reporter Assay protocol, but use a clear, flat-bottom 96-well plate.

    • Incubate the cells with this compound for the same total duration as the NF-κB assay (e.g., 7 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the media from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes at room temperature to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate spectrophotometer.

Data Presentation

The results from these assays can be used to determine the half-maximal inhibitory concentration (IC₅₀) for NF-κB inhibition and the half-maximal cytotoxic concentration (CC₅₀) for cell viability. A selective inhibitor will have a much lower IC₅₀ than its CC₅₀.

Table 1: Hypothetical Bioactivity Data for this compound

Concentration (µM)% NF-κB Inhibition% Cell Viability
0 (Vehicle Control)0100
0.18.5 ± 1.298.7 ± 2.1
145.2 ± 3.595.4 ± 3.3
1088.9 ± 2.191.2 ± 4.0
5095.1 ± 1.852.3 ± 5.1
10098.6 ± 0.915.8 ± 2.9
Calculated Value IC₅₀ = 1.2 µM CC₅₀ = 48.5 µM

References

Application Notes and Protocols for Ustusolate C: Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a framework for determining the solubility and stability of Ustusolate C, a sesquiterpenoid natural product. Given that specific experimental data for this compound is not widely available, these documents outline standardized methodologies based on established pharmaceutical testing guidelines, such as those from the International Council for Harmonisation (ICH), to generate reliable and reproducible data.

Introduction to this compound

This compound is a natural product isolated from Aspergillus ustus.[][] It is identified as an oily substance and is known to be soluble in methanol.[][] As with many natural products, a thorough understanding of its solubility and stability is crucial for its development as a potential therapeutic agent. These properties are fundamental to formulation development, bioavailability, and determining appropriate storage conditions and shelf-life.[3][4][5]

Solubility Testing Protocols

The solubility of a compound is a critical physicochemical property that influences its absorption and distribution. The following protocols describe methods to determine the kinetic and thermodynamic solubility of this compound in various relevant solvent systems.

2.1. Kinetic Solubility Protocol (High-Throughput Screening)

This method is used for rapid determination of solubility and is particularly useful in early drug discovery.

  • Objective: To quickly assess the approximate solubility of this compound in a range of aqueous and organic solvents.

  • Methodology: A common method for kinetic solubility is the gradual addition of a concentrated stock solution of the compound in an organic solvent (like DMSO) to the aqueous buffer of interest until precipitation is observed.[6]

    • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

    • Assay Plate Preparation: To the wells of a 96-well microtiter plate, add the desired aqueous buffers (e.g., phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid, and simulated intestinal fluid).

    • Serial Addition: Gradually add the this compound stock solution to the aqueous buffers in small increments.

    • Precipitation Detection: After each addition, mix and measure the turbidity of the solution using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[6]

2.2. Thermodynamic Solubility Protocol (Shake-Flask Method)

This is the gold standard method for determining the equilibrium solubility of a compound.[6]

  • Objective: To determine the equilibrium concentration of a saturated solution of this compound in various solvents.

  • Methodology:

    • Sample Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, ethanol, methanol, PBS at various pH values).

    • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to pellet any remaining solid.

    • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation: Solubility of this compound

Solvent SystemTemperature (°C)Solubility (µg/mL)Method
Purified Water25Shake-Flask
PBS (pH 7.4)25Shake-Flask
Simulated Gastric Fluid (pH 1.2)37Shake-Flask
Simulated Intestinal Fluid (pH 6.8)37Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
DMSO25Shake-Flask
PBS (pH 7.4)37Kinetic

Stability Testing Protocols

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][4][5]

3.1. Forced Degradation (Stress Testing) Protocol

Forced degradation studies are undertaken to identify the likely degradation products, which can aid in the development of stability-indicating analytical methods.

  • Objective: To evaluate the intrinsic stability of this compound by exposing it to harsh conditions.

  • Methodology:

    • Sample Preparation: Prepare solutions of this compound in a suitable solvent.

    • Stress Conditions: Expose the solutions to the following conditions:

      • Acidic: 0.1 N HCl at 60°C for 24 hours.

      • Basic: 0.1 N NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours (solid state and in solution).

      • Photolytic: Expose the solid and solution samples to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to determine the percentage of this compound remaining and to profile the degradation products.

3.2. Long-Term and Accelerated Stability Protocol (ICH Guidelines)

These studies are designed to predict the shelf-life of the drug substance under defined storage conditions.[7][8][9]

  • Objective: To establish the re-test period or shelf-life for this compound and to recommend storage conditions.

  • Methodology:

    • Batch Selection: Use at least three batches of this compound for the study.

    • Storage Conditions:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

      • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if significant change is observed under accelerated conditions).

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

    • Testing Frequency:

      • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[3]

      • Accelerated: 0, 3, and 6 months.[3][7]

    • Parameters to be Tested: At each time point, the samples should be tested for appearance, assay, degradation products, and any other critical quality attributes.

Data Presentation: Stability of this compound

Table 1: Long-Term Stability Data (25°C/60% RH)

Time Point (Months)AppearanceAssay (%)Total Degradation Products (%)
0
3
6
9
12
18
24
36

Table 2: Accelerated Stability Data (40°C/75% RH)

Time Point (Months)AppearanceAssay (%)Total Degradation Products (%)
0
3
6

Visualizations

Solubility_Testing_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare 10 mM Stock in DMSO k_plate Add Aqueous Buffers to 96-well Plate k_start->k_plate k_add Serially Add Stock Solution k_plate->k_add k_measure Measure Turbidity k_add->k_measure k_end Determine Kinetic Solubility k_measure->k_end t_start Add Excess this compound to Solvents t_agitate Agitate at Constant Temperature (24-48h) t_start->t_agitate t_separate Centrifuge to Separate Phases t_agitate->t_separate t_quantify Quantify Supernatant via HPLC t_separate->t_quantify t_end Determine Equilibrium Solubility t_quantify->t_end

Caption: Workflow for Solubility Testing.

Stability_Testing_Workflow cluster_forced_degradation Forced Degradation cluster_ich_stability ICH Stability Studies fd_start Prepare this compound Solution fd_stress Expose to Acid, Base, Oxidative, Thermal, Photolytic Stress fd_start->fd_stress fd_analyze Analyze by HPLC at Time Points fd_stress->fd_analyze fd_end Identify Degradation Products fd_analyze->fd_end ich_start Select 3 Batches ich_store Store at Long-Term and Accelerated Conditions ich_start->ich_store ich_test Test at Specified Intervals ich_store->ich_test ich_evaluate Evaluate Appearance, Assay, Degradants ich_test->ich_evaluate ich_end Determine Shelf-life and Storage Conditions ich_evaluate->ich_end

Caption: Workflow for Stability Testing.

References

Application Notes & Protocols for Ustusolate C Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to identifying the molecular target(s) of the novel natural product, Ustusolate C. Given that the mechanism of action for this compound is unknown, a multi-pronged approach is essential for target discovery and validation. These application notes detail several state-of-the-art methodologies, from initial proteome-wide screening to specific target validation and pathway elucidation.

Introduction: The Challenge of Natural Product Target Identification

Natural products are a rich source of therapeutic agents; however, their clinical development is often hampered by an incomplete understanding of their molecular mechanisms.[1] Identifying the specific protein(s) that a bioactive compound like this compound binds to is a critical step in drug development.[1][2] This process, known as target identification, illuminates the mechanism of action, helps predict potential on- and off-target effects, and enables rational drug optimization.[1][3]

The strategies for identifying protein targets can be broadly divided into two categories: direct and indirect methods.[2][4] Direct approaches, such as affinity-based and label-free methods, aim to directly identify the physical interaction between the compound and its target protein(s).[4][5] Indirect methods infer targets by analyzing the phenotypic or molecular changes induced by the compound, such as alterations in gene expression or protein phosphorylation.[2][4] This guide outlines an integrated strategy employing multiple robust techniques to confidently identify and validate the cellular target(s) of this compound.

A Phased Strategy for this compound Target Identification

A successful target identification campaign typically proceeds in phases, starting with broad, unbiased screening to generate a list of potential candidates, followed by rigorous validation experiments to confirm the direct targets and explore their functional relevance.

cluster_0 Phase 1: Target Discovery (Unbiased Screening) cluster_1 Phase 2: Hit Generation cluster_2 Phase 3: Target Validation & Engagement cluster_3 Phase 4: Pathway & Functional Analysis CETSA Proteome-Wide CETSA (TPP) Candidates Generate List of Candidate Proteins CETSA->Candidates APMS Affinity Purification-MS (AP-MS) APMS->Candidates DARTS DARTS Assay Candidates->DARTS Validate Binding WB_CETSA Western Blot CETSA Candidates->WB_CETSA Confirm Thermal Shift ITC Isothermal Titration Calorimetry (ITC) Candidates->ITC Measure Binding Affinity Phospho Phosphoproteomics DARTS->Phospho WB_CETSA->Phospho Investigate Downstream Effects ITC->Phospho Genetic Genetic Validation (CRISPR/siRNA) Phospho->Genetic

Caption: A phased workflow for this compound target identification.

Application Note 1: Proteome-Wide Target Screening with Thermal Proteome Profiling (TPP)

Thermal Proteome Profiling (TPP), also known as proteome-wide Cellular Thermal Shift Assay (CETSA-MS), is a powerful label-free method for identifying compound targets directly in a complex biological matrix, such as cell lysates or intact cells. The principle is based on the ligand-induced thermal stabilization of target proteins; when a compound binds to a protein, the protein's melting point typically increases.[2] This method avoids chemical modification of this compound, preserving its native bioactivity.

Experimental Protocol: Thermal Proteome Profiling (TPP)
  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., a cancer cell line sensitive to this compound) to ~80% confluency.

    • Harvest cells and prepare a cell lysate. Alternatively, for in-cell CETSA, treat intact cells directly.

    • Divide the lysate/cell suspension into two main groups: Vehicle Control (e.g., DMSO) and this compound treatment.

  • Temperature Gradient and Protein Denaturation:

    • Aliquot the control and treated lysates into separate PCR tubes for each temperature point.

    • Heat the aliquots across a defined temperature gradient (e.g., 10-12 points from 37°C to 67°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Digestion and Peptide Labeling:

    • Perform a standard proteomics sample preparation workflow: reduce, alkylate, and digest the proteins (e.g., with trypsin).

    • Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis. For example, use a 10-plex TMT kit to label peptides from 10 different temperature points in a single experiment.

  • LC-MS/MS Analysis:

    • Combine the labeled peptide sets and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the relative abundance of thousands of proteins at each temperature point for both the control and this compound-treated groups.

    • For each protein, plot the relative soluble fraction as a function of temperature to generate a "melting curve".

    • Calculate the melting temperature (Tm) for each protein under both conditions. A significant shift in Tm (ΔTm) for a protein in the presence of this compound indicates a direct binding interaction.

cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Proteomics Analysis cluster_3 Data Interpretation Lysate Cell Lysate Treatment Treat with this compound or Vehicle Control Lysate->Treatment Gradient Heat Aliquots across Temperature Gradient Treatment->Gradient Centrifuge Centrifuge to Pellet Aggregated Proteins Gradient->Centrifuge Supernatant Collect Soluble Fraction (Supernatant) Centrifuge->Supernatant Digest Protein Digestion (Trypsin) Supernatant->Digest TMT TMT Labeling Digest->TMT LCMS LC-MS/MS Analysis TMT->LCMS Curves Generate Protein Melting Curves LCMS->Curves Shift Identify Proteins with Significant Thermal Shift (ΔTm) Curves->Shift cluster_0 Probe & Lysate Prep cluster_1 Affinity Capture cluster_2 Analysis Probe Synthesize Biotinylated This compound Probe Beads Immobilize Probe on Streptavidin Beads Probe->Beads Incubate Incubate Beads with Lysate Lysate Prepare Native Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Digest In-gel Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Identify & Quantify Enriched Proteins LCMS->Quant cluster_0 Binding cluster_1 Digestion cluster_2 Detection cluster_3 Result Interpretation Lysate Cell Lysate Treat Add this compound or Vehicle Lysate->Treat Protease Add Protease (e.g., Pronase) Treat->Protease WB Western Blot for Candidate Protein Protease->WB Protected Protected Target: Stronger Full-Length Band WB->Protected Unprotected Unprotected Target: Digested, Weak Band WB->Unprotected UstusolateC This compound Target Validated Target (e.g., MAPK14) UstusolateC->Target Inhibition Downstream1 Substrate 1 (e.g., MK2) Target->Downstream1 Phosphorylation (Decreased) Downstream2 Substrate 2 (e.g., HSP27) Downstream1->Downstream2 Phosphorylation (Decreased) Phenotype Cellular Phenotype (e.g., Apoptosis) Downstream2->Phenotype

References

Application Notes: Investigating the Effects of Ustusolate C in A549 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ustusolate C is a novel compound under investigation for its potential therapeutic effects. This document provides detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in the A549 human lung adenocarcinoma cell line. The A549 cell line is a well-established model for non-small cell lung cancer research.[1][2][3] The following protocols describe methods to assess cell viability, apoptosis, cell cycle distribution, and the expression of key proteins and genes involved in these processes.

Data Presentation

Table 1: Effect of this compound on A549 Cell Viability (MTT Assay)
This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
11.12 ± 0.0689.6
50.88 ± 0.0570.4
100.63 ± 0.0450.4
250.31 ± 0.0324.8
500.15 ± 0.0212.0
Table 2: Apoptosis Analysis of A549 Cells Treated with this compound (Annexin V/PI Staining)
TreatmentViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound (25 µM)60.3 ± 3.525.1 ± 2.812.5 ± 1.92.1 ± 0.7
Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.4 ± 2.930.1 ± 1.814.5 ± 1.2
This compound (25 µM)70.2 ± 3.115.8 ± 1.514.0 ± 1.1
Table 4: Relative Gene Expression in A549 Cells Treated with this compound (qPCR)
GeneFold Change (this compound vs. Control)
BAX4.2
BCL20.4
CDKN1A (p21)3.8
CCND1 (Cyclin D1)0.5

Experimental Protocols

Cell Culture and Treatment

A549 cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[1] Cells are to be incubated at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells should be seeded at the appropriate density and allowed to attach overnight before treatment with various concentrations of this compound or vehicle control.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[1][4][5][6][7]

Materials:

  • A549 cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)[1]

  • Plate reader

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate overnight.[1]

  • Treat the cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.[1]

  • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at room temperature to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[5][7]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on established methods for detecting apoptosis.[8][9]

Materials:

  • A549 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed A549 cells in 6-well plates at a density of 6 × 10^5 cells/well and incubate overnight.[4]

  • Treat cells with this compound or vehicle control for the specified duration.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[8]

  • Incubate for 15 minutes in the dark at room temperature.[8]

  • Analyze the stained cells immediately by flow cytometry.

Cell Cycle Analysis

This protocol follows standard procedures for cell cycle analysis by flow cytometry.[10][11][12][13][14]

Materials:

  • A549 cells

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat A549 cells with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C overnight.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blotting

This protocol outlines the general steps for protein expression analysis.[15][16][17][18]

Materials:

  • A549 cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors[18]

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • ECL detection reagent[15]

Procedure:

  • Seed and treat A549 cells as previously described.

  • Lyse the cells in ice-cold RIPA buffer.[18]

  • Determine the protein concentration of the lysates using a BCA assay.[17][18]

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.[15]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detect the protein bands using an ECL reagent and an imaging system.

Quantitative Real-Time PCR (qPCR)

This protocol details the steps for analyzing gene expression changes.[19][20][21][22][23]

Materials:

  • A549 cells

  • 6-well plates

  • This compound

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Gene-specific primers

  • Real-time PCR system

Procedure:

  • Seed and treat A549 cells as described above.

  • Extract total RNA from the cells using an RNA extraction kit.[20]

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.[20]

  • Perform qPCR using SYBR Green master mix, cDNA template, and gene-specific primers.

  • Analyze the relative gene expression using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.[21]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_molecular_analysis Molecular Analysis A549 A549 Cell Culture Treatment Treat with this compound A549->Treatment MTT Cell Viability (MTT) Treatment->MTT Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle (PI Staining) Treatment->CellCycle Western Protein Expression (Western Blot) Treatment->Western qPCR Gene Expression (qPCR) Treatment->qPCR

Caption: Experimental workflow for testing this compound in A549 cells.

apoptosis_pathway UstusolateC This compound Mitochondria Mitochondria UstusolateC->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

cell_cycle_pathway UstusolateC This compound p53 p53 Activation UstusolateC->p53 p21 p21 Expression p53->p21 CDK2_CyclinE CDK2/Cyclin E Complex p21->CDK2_CyclinE G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition

Caption: Proposed mechanism of this compound-induced G1/S cell cycle arrest.

References

Application Notes and Protocols for High-Throughput Screening of Ustusolate C, a Novel Protein-Protein Interaction Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][2] The targeting of PPIs with small molecules represents a promising therapeutic strategy, though it has been historically challenging due to the often large and flat nature of PPI interfaces.[2] High-throughput screening (HTS) has emerged as a powerful approach to identify novel chemical entities that can modulate these critical interactions.[3][4]

Ustusolate C is a novel small molecule compound identified as a potential modulator of protein-protein interactions. These application notes provide a detailed protocol for a primary high-throughput screening assay to identify and characterize the inhibitory activity of this compound and other small molecules against a target PPI. The described AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that is highly amenable to HTS due to its sensitivity, robustness, and miniaturizable format.[5]

Mechanism of Action

The precise mechanism of action for this compound is under investigation. It is hypothesized to disrupt the interaction between two key proteins, Protein-X and Protein-Y, which are implicated in a critical disease-associated signaling pathway. By binding to an allosteric site on Protein-X, this compound is thought to induce a conformational change that prevents its association with Protein-Y, thereby inhibiting downstream signaling.

High-Throughput Screening Protocol: AlphaScreen Assay

This protocol outlines the steps for a 384-well plate-based AlphaScreen assay to screen for inhibitors of the Protein-X/Protein-Y interaction.

Materials and Reagents:

  • Proteins: Biotinylated Protein-X and Glutathione S-transferase (GST)-tagged Protein-Y.

  • Assay Beads: Streptavidin-coated Donor beads and anti-GST Acceptor beads.

  • Assay Buffer: PBS, 0.1% BSA, 0.05% Tween-20, pH 7.4.

  • Test Compound: this compound (or other small molecules) dissolved in 100% DMSO.

  • Control Inhibitor: A known inhibitor of the Protein-X/Protein-Y interaction.

  • Plates: 384-well white opaque microplates.

  • Instrumentation: A microplate reader capable of AlphaScreen detection.

Experimental Workflow:

HTS_Workflow cluster_0 Plate Preparation cluster_1 Reagent Addition cluster_2 Detection A 1. Dispense 50 nL of This compound (or control) in DMSO to assay plate. B 2. Add 5 µL of Biotinylated Protein-X to each well. A->B Acoustic Dispensing C 3. Incubate for 15 min at room temperature. B->C D 4. Add 5 µL of GST-tagged Protein-Y to each well. C->D E 5. Incubate for 30 min at room temperature. D->E F 6. Add 10 µL of AlphaScreen bead mix (Donor and Acceptor) in the dark. E->F G 7. Incubate for 60 min at room temperature in the dark. F->G H 8. Read plate on an AlphaScreen-compatible reader. G->H

Fig. 1: High-throughput screening workflow for the AlphaScreen assay.

Detailed Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of this compound (or other test compounds) from a stock solution in DMSO into the appropriate wells of a 384-well assay plate. For control wells, dispense 50 nL of DMSO (for no inhibition control) or a known inhibitor (for positive inhibition control).

  • Protein-X Addition: Add 5 µL of biotinylated Protein-X, diluted in assay buffer to the desired final concentration, to all wells.

  • Incubation 1: Gently mix the plate and incubate for 15 minutes at room temperature to allow the test compounds to interact with Protein-X.

  • Protein-Y Addition: Add 5 µL of GST-tagged Protein-Y, diluted in assay buffer to the desired final concentration, to all wells.

  • Incubation 2: Gently mix the plate and incubate for 30 minutes at room temperature to allow for the association of Protein-X and Protein-Y.

  • Bead Addition: In a darkened room, add 10 µL of a freshly prepared mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads in assay buffer to all wells.

  • Incubation 3: Protect the plate from light and incubate for 60 minutes at room temperature to allow for bead-protein complex formation.

  • Data Acquisition: Read the plate on a microplate reader capable of detecting the AlphaScreen signal (emission at 520-620 nm following excitation at 680 nm).

Data Analysis and Presentation

The inhibitory activity of this compound is determined by calculating the percent inhibition of the AlphaScreen signal relative to controls. The half-maximal inhibitory concentration (IC50) value is then determined by fitting the concentration-response data to a four-parameter logistic equation.[6][7][8]

Quantitative Data Summary:

CompoundTarget PPIAssay FormatIC50 (µM)Hill SlopeMax Inhibition (%)
This compoundProtein-X/YAlphaScreen5.21.198
Control InhibitorProtein-X/YAlphaScreen0.81.0100

Hypothetical Signaling Pathway of this compound

The following diagram illustrates the hypothesized mechanism of action of this compound in a cellular context, where it inhibits the interaction between Protein-X and Protein-Y, leading to the downregulation of a pro-survival signaling pathway.

Signaling_Pathway cluster_pathway Pro-Survival Signaling Pathway cluster_intervention Intervention ProteinX Protein-X ProteinY Protein-Y ProteinX->ProteinY Interaction DownstreamEffector Downstream Effector ProteinY->DownstreamEffector Activation Survival Cell Survival DownstreamEffector->Survival Apoptosis Apoptosis DownstreamEffector->Apoptosis UstusolateC This compound UstusolateC->ProteinX Allosteric Binding UstusolateC->ProteinY Inhibition of Interaction

Fig. 2: Hypothesized signaling pathway and mechanism of action of this compound.

Secondary Assays

To validate the hits from the primary HTS and further characterize their mechanism of action, a panel of secondary assays should be employed. These may include:

  • Orthogonal Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can be used to confirm the direct binding of this compound to Protein-X and to determine binding kinetics.

  • Cell-Based Assays: A cellular thermal shift assay (CETSA) can confirm target engagement in a cellular environment. Functional cell-based assays, such as a reporter gene assay or a cell viability assay, can be used to assess the downstream cellular effects of inhibiting the Protein-X/Protein-Y interaction.

  • Selectivity Assays: this compound should be tested against a panel of related PPIs to ensure its selectivity for the target of interest.

Conclusion

The described AlphaScreen assay provides a robust and scalable method for the high-throughput screening of small molecule libraries to identify novel modulators of the Protein-X/Protein-Y interaction. This compound, as a hypothetical lead compound, demonstrates the potential for identifying potent and selective inhibitors of therapeutically relevant PPIs. Further characterization through secondary assays is crucial to validate its mechanism of action and advance its development as a potential therapeutic agent.

References

Application Notes & Protocols for Analytical Standards of Ustusolate C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are generalized methodologies for the analysis of Ustusolate C. Due to the limited availability of specific, published analytical data for this compound, these protocols are based on standard practices for the analysis of similar natural products, such as other sesquiterpenoids and polyketides derived from fungal sources. These methods should be validated in-house for specific applications.

Introduction to this compound

This compound is a drimane sesquiterpene produced by the fungus Aspergillus ustus.[] It has demonstrated moderate cytotoxic activity against A549 (lung carcinoma) and HL-60 (promyelocytic leukemia) cells, making it a compound of interest for cancer research and drug discovery.[] As with any bioactive compound, a well-characterized analytical standard is essential for accurate and reproducible research.

Chemical Structure and Properties:

  • Molecular Formula: C₂₃H₃₂O₆[]

  • Molecular Weight: 404.5 g/mol []

  • IUPAC Name: [(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] (2E,4E)-7-hydroxyocta-2,4-dienoate[]

  • Appearance: Oily Matter[]

  • Solubility: Soluble in Methanol[]

Image of this compound Structure: (A visual representation of the chemical structure would be inserted here in a formal document.)

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a reverse-phase HPLC method for determining the purity of a this compound analytical standard.

Experimental Protocol: HPLC-UV Purity Assessment
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, ultrapure)

    • Formic acid (LC-MS grade)

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient Program:

      • 0-2 min: 60% A, 40% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18.1-22 min: Return to initial conditions (60% A, 40% B) and equilibrate

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm (based on the conjugated diene chromophore)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 1 mg of this compound reference standard and dissolve in 1.0 mL of methanol to create a 1 mg/mL stock solution. Further dilute with methanol to a working concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Analysis and Data Interpretation:

    • Inject the standard and sample solutions.

    • Determine the retention time of the main peak corresponding to this compound.

    • Calculate the purity of the sample by the area normalization method (% Purity = (Area of Main Peak / Total Area of All Peaks) x 100).

Hypothetical Quantitative Data: HPLC-UV Analysis
ParameterResultAcceptance Criteria
Retention Time (RT) 12.5 ± 0.2 minConsistent with Reference
Purity (by Area %) ≥ 98.5%≥ 98.0%
Tailing Factor 1.1≤ 1.5
Theoretical Plates > 5000> 2000

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for the confirmation of the molecular weight of this compound.

Experimental Protocol: LC-MS Identity Confirmation
  • Instrumentation:

    • UPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Use the same column and mobile phases as the HPLC-UV method, but with a potentially faster gradient and lower flow rate (e.g., 0.4 mL/min) to be compatible with the MS interface.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI)

    • Polarity: Positive and Negative modes

    • Scan Range: m/z 100 - 800

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Data Acquisition: Full Scan and Targeted MS/MS of the precursor ion.

  • Sample Preparation:

    • Dilute the 0.1 mg/mL stock solution from the HPLC protocol 1:10 with methanol to a final concentration of 10 µg/mL.

Hypothetical Quantitative Data: LC-MS Analysis
Ion ModeAdductCalculated m/zObserved m/z
Positive [M+H]⁺405.2272405.2275
Positive [M+Na]⁺427.2091427.2093
Negative [M-H]⁻403.2126403.2129
Negative [M+HCOO]⁻449.2181449.2184

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the acquisition of NMR spectra to confirm the chemical structure of this compound.

Experimental Protocol: NMR Structural Analysis
  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher) with a suitable probe.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound standard.

    • Dissolve in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integrations.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

    • 2D NMR (COSY): To establish proton-proton spin-spin coupling networks.

    • 2D NMR (HSQC/HMQC): To correlate protons with their directly attached carbons.

    • 2D NMR (HMBC): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Hypothetical NMR Data Summary

(Note: These are representative shifts based on the known structure and are not from experimental data.)

Position¹H Chemical Shift (ppm, Multiplicity, J in Hz)¹³C Chemical Shift (ppm)
Vinyl H's 5.5 - 7.5 (m)115 - 150
Carbinol H's 3.5 - 4.5 (m)60 - 80
Alkyl H's 1.0 - 2.5 (m)15 - 50
Methyl H's 0.8 - 1.5 (s, d)10 - 30
Carbonyl C's -165 - 175

Visualizations: Workflows and Pathways

Analytical_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Identity Confirmation cluster_2 Purity & Quantification cluster_3 Certification & Release A Receive Candidate Standard Material B Visual Inspection (Color, Form) A->B C Solubility Tests (Methanol, DMSO, etc.) B->C D LC-MS Analysis (Molecular Weight) C->D E NMR Spectroscopy (¹H, ¹³C, 2D) D->E F FTIR Spectroscopy (Functional Groups) E->F G HPLC-UV Analysis (Chromatographic Purity) F->G H Quantitative NMR (qNMR) (Absolute Purity) G->H I Loss on Drying / Karl Fischer (Water Content) G->I J Data Review & Analysis H->J I->J K Generate Certificate of Analysis (CoA) J->K L Release as Analytical Standard K->L

Caption: Analytical workflow for the certification of a chemical standard.

Cytotoxicity_Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Apoptotic Cascade UstusolateC This compound ROS ↑ Reactive Oxygen Species (ROS) UstusolateC->ROS Induces Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome C Release Bax->CytoC Bcl2->CytoC Inhibits Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves & Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Ustusolate C Fermentation Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ustusolate C from Aspergillus ustus fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it?

A1: this compound is a polyketide secondary metabolite. It is produced by the filamentous fungus Aspergillus ustus. The genome of Aspergillus ustus contains numerous polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene clusters, indicating a high capacity for producing a diverse range of secondary metabolites.[1][2]

Q2: What are the general fermentation parameters for producing secondary metabolites from Aspergillus ustus?

A2: A common starting point for the fermentation of Aspergillus ustus for secondary metabolite production is the use of Potato Dextrose Broth (PDB) as the culture medium. Fermentation is typically carried out at a temperature of 30°C with an agitation rate of 230 rpm.[3]

Q3: How can I extract this compound from the fermentation broth?

A3: A standard method for extracting polyketides like this compound from an Aspergillus ustus fermentation involves a solvent extraction process. After separating the mycelia from the supernatant by filtration, the supernatant can be extracted multiple times with an equal volume of ethyl acetate. The mycelia can be extracted separately with acetone, which is then evaporated to an aqueous solution and subsequently extracted with ethyl acetate. The ethyl acetate extracts from both the supernatant and mycelia can then be combined and evaporated under reduced pressure to yield the crude extract.[3][4]

Q4: How is this compound biosynthesized?

A4: this compound is a polyketide, synthesized by a large, multi-domain enzyme called a polyketide synthase (PKS).[2][5][6] Fungal PKS enzymes are categorized as non-reducing (NR-PKS), partially reducing (PR-PKS), or highly reducing (HR-PKS), based on the domains they contain.[7][8] These enzymes iteratively condense small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build the polyketide backbone.[7] The final structure of the polyketide is determined by the specific domains present in the PKS and subsequent modifications by other enzymes.[5] While the specific gene cluster for this compound has not been explicitly identified, Aspergillus ustus is known to possess a large number of PKS gene clusters.[1][9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Fungal Growth Inadequate nutrition in the medium.- Ensure the medium contains sufficient carbon and nitrogen sources. Simple sugars like glucose and sucrose generally support good growth.[10] - Supplement the medium with yeast extract or peptone to provide essential vitamins and amino acids.
Incorrect pH of the medium.- The optimal pH for the growth of Aspergillus species is generally around 6.0.[11] - Adjust the initial pH of the medium to this range and monitor it during fermentation, as fungal metabolism can alter the pH.
Suboptimal temperature.- While 30°C is a common temperature for Aspergillus ustus secondary metabolite production, the optimal temperature for growth may differ slightly.[3] - If growth is poor, consider optimizing the temperature in a range of 25-35°C.
Good Growth but Low this compound Yield Unfavorable carbon source.- The type of carbon source can significantly impact secondary metabolite production. Simple sugars like glucose and sucrose are often effective for polyketide production.[10][12] - Experiment with different carbon sources to find the optimal one for this compound synthesis.
Inappropriate nitrogen source.- The choice of nitrogen source is critical for secondary metabolism.[10] While peptone and yeast extract support growth, other nitrogen sources like sodium nitrate or ammonium salts might be more conducive to this compound production.[13][14]
Incorrect fermentation pH.- The optimal pH for secondary metabolite production can differ from the optimal pH for growth. For some Aspergillus species, a lower initial pH (around 4.0-5.0) can favor secondary metabolite synthesis.[15][16][17] - Test a range of initial pH values to determine the optimum for this compound production.
Suboptimal fermentation temperature.- The optimal temperature for secondary metabolite production can be different from the optimal growth temperature.[18] For some Aspergillus species, slightly lower or higher temperatures than the optimal growth temperature can trigger secondary metabolism.
Inconsistent Yields Between Batches Inoculum variability.- Standardize your inoculum preparation protocol. Ensure a consistent spore concentration or mycelial mass is used for each fermentation.
Variations in media preparation.- Prepare all media components from the same stock solutions and ensure accurate measurements. Small variations in media composition can lead to significant differences in yield.
Difficulty in Quantifying this compound Inefficient extraction.- Ensure the ethyl acetate extraction is performed thoroughly, with multiple extractions of both the supernatant and mycelia.[3]
Lack of a suitable analytical method.- Develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. A reversed-phase C18 column with a gradient elution of water and acetonitrile or methanol, both with a small amount of acid like formic acid, is a good starting point.[19][20][21] Detection can be done using a UV detector at a wavelength where this compound has maximum absorbance.

Experimental Protocols

Protocol 1: Inoculum Preparation for Aspergillus ustus
  • Grow Aspergillus ustus on Potato Dextrose Agar (PDA) plates at 25°C for 7 days until sporulation is observed.

  • Prepare a spore suspension by adding sterile 0.1% Tween 80 solution to the PDA plate and gently scraping the surface with a sterile loop.

  • Filter the suspension through sterile glass wool to remove mycelial fragments.

  • Count the spores using a hemocytometer and adjust the concentration to the desired level (e.g., 1 x 10^6 spores/mL) with sterile water or saline.

  • Use this spore suspension to inoculate the fermentation medium.

Protocol 2: Fermentation of Aspergillus ustus for this compound Production
  • Prepare the fermentation medium (e.g., Potato Dextrose Broth).

  • Dispense the medium into fermentation flasks (e.g., 50 mL in 250 mL flasks).

  • Sterilize the medium by autoclaving.

  • Inoculate the cooled medium with the prepared Aspergillus ustus spore suspension.

  • Incubate the flasks in a shaking incubator at 30°C and 230 rpm for 5-7 days.[3]

Protocol 3: Extraction and Quantification of this compound
  • Separate the mycelia from the fermentation broth by filtration.

  • Supernatant Extraction: Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel. Combine the ethyl acetate layers.

  • Mycelia Extraction: Extract the mycelia with acetone. Concentrate the acetone extract under reduced pressure to obtain an aqueous solution. Extract this aqueous solution three times with ethyl acetate. Combine these ethyl acetate layers.

  • Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain the crude extract.[3]

  • Quantification:

    • Dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol).

    • Prepare a calibration curve using a purified standard of this compound.

    • Analyze the sample by HPLC using a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).[19]

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Fermentation_Workflow cluster_prep Inoculum Preparation cluster_ferm Fermentation cluster_extract Extraction & Analysis PDA Aspergillus ustus on PDA Spore_Suspension Spore Suspension PDA->Spore_Suspension Harvest Spores Inoculum Standardized Inoculum Spore_Suspension->Inoculum Count & Adjust Fermentation Shaker Flask Fermentation (30°C, 230 rpm) Inoculum->Fermentation Inoculate Medium_Prep Medium Preparation (PDB) Medium_Prep->Fermentation Harvest Harvest Culture Fermentation->Harvest Extraction Ethyl Acetate Extraction Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract HPLC HPLC Quantification Crude_Extract->HPLC

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic Start Low this compound Yield Check_Growth Is Fungal Growth Optimal? Start->Check_Growth Optimize_Growth Optimize Growth Conditions: - Medium Composition - pH (around 6.0) - Temperature (25-35°C) Check_Growth->Optimize_Growth No Check_Production Are Production Conditions Optimal? Check_Growth->Check_Production Yes Optimize_Growth->Check_Production Optimize_Production Optimize Production Conditions: - Carbon/Nitrogen Source - pH (4.0-5.9) - Temperature Check_Production->Optimize_Production No Check_Extraction Is Extraction Efficient? Check_Production->Check_Extraction Yes Optimize_Production->Check_Extraction Optimize_Extraction Optimize Extraction: - Solvent Choice - Number of Extractions Check_Extraction->Optimize_Extraction No Check_Quantification Is Quantification Accurate? Check_Extraction->Check_Quantification Yes Optimize_Extraction->Check_Quantification Validate_HPLC Validate HPLC Method: - Standard Curve - Precision & Accuracy Check_Quantification->Validate_HPLC No Success Improved Yield Check_Quantification->Success Yes Validate_HPLC->Success

Caption: Troubleshooting logic for low this compound yield.

Polyketide_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PKS) cluster_modification Post-PKS Modification Acetyl_CoA Acetyl-CoA PKS_Domains KS, AT, ACP, etc. Acetyl_CoA->PKS_Domains Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_Domains Growing_Chain Growing Polyketide Chain PKS_Domains->Growing_Chain Iterative Condensation Released_Polyketide Released Polyketide Growing_Chain->Released_Polyketide Release Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Released_Polyketide->Tailoring_Enzymes Ustusolate_C This compound Tailoring_Enzymes->Ustusolate_C

Caption: Generalized polyketide biosynthetic pathway.

References

Technical Support Center: Ustusolate C (Ascorbic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Ustusolate C" did not yield specific results in scientific literature. Based on the query, it is highly probable that this is a reference to Ascorbic Acid (Vitamin C) . This technical support guide will therefore focus on the degradation and storage issues related to Ascorbic Acid.

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions regarding the handling and stability of Ascorbic Acid in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of Ascorbic Acid degradation?

A1: Visual signs of degradation can include a color change in the solid powder or solution, often turning yellowish or brownish over time. In solution, a decrease in pH may also be observed as acidic degradation products are formed[1]. For quantitative assessment, a decrease in potency as measured by analytical techniques like HPLC is the most reliable indicator of degradation[2].

Q2: What are the primary factors that cause Ascorbic Acid to degrade?

A2: Ascorbic Acid is susceptible to degradation from several factors, including:

  • Oxygen: The presence of oxygen is a major contributor to oxidative degradation.[1]

  • Temperature: Higher temperatures significantly accelerate the rate of degradation.[1][3][4]

  • Light: Exposure to light, particularly UV radiation, can cause decomposition.[5][6]

  • pH: Ascorbic Acid is most stable in acidic solutions. In alkaline solutions, its auto-oxidation rate increases.[1]

  • Metal Ions: The presence of metal ions, especially copper (Cu2+) and iron (Fe2+), can catalyze oxidation.[6]

Q3: What are the recommended storage conditions for solid Ascorbic Acid?

A3: Solid L-Ascorbic Acid should be stored in a tightly closed container in a dry place.[5] The recommended storage temperature is between 20–25 °C.[5] It should also be protected from light.[5][6]

Q4: How should I prepare and store Ascorbic Acid solutions to minimize degradation?

A4: To minimize degradation in solutions, it is recommended to:

  • Use deionized, deoxygenated water.

  • Prepare solutions fresh for each experiment if possible.

  • If storage is necessary, store solutions at low temperatures (e.g., 4°C) and protect them from light.[1]

  • Consider using a buffered solution to maintain an acidic pH.

  • The use of antioxidants or stabilizers can also improve stability.[6]

Q5: What are the major degradation products of Ascorbic Acid?

A5: The degradation of Ascorbic Acid can proceed through both oxidative and non-oxidative pathways. Key degradation products include:

  • Dehydroascorbic acid (DHA)[2][7][8][9][10][11]

  • 2,3-diketogulonic acid (DKG)[2][7][8][9][11]

  • Threosone[7][8][11]

  • 3-deoxythreosone[7][8][11]

  • Xylosone[7][8][11]

  • Oxalic acid[2]

Troubleshooting Guides

Issue 1: Rapid Degradation of Ascorbic Acid in Solution During Experiments
Possible Cause Troubleshooting Step
Presence of Dissolved Oxygen De-gas your solvent (e.g., water) by sparging with an inert gas like nitrogen or by using a sonicator before preparing the solution.[1]
Contamination with Metal Ions Use high-purity water and reagents. If contamination is suspected, consider using a chelating agent like EDTA.
Inappropriate pH of the Medium Check the pH of your solution. Ascorbic acid is more stable in acidic conditions. Adjust the pH if necessary for your experimental design, but be aware of the stability implications.[1]
Exposure to Light Conduct experiments in amber-colored glassware or under low-light conditions to protect the solution from photolytic degradation.[5]
Elevated Temperature Maintain a controlled, low temperature for your experimental setup if possible. Avoid heating Ascorbic Acid solutions unless it is a required part of the protocol.[1][3]
Issue 2: Inconsistent Results in Ascorbic Acid Stability Assays
Possible Cause Troubleshooting Step
Variability in Storage Conditions Ensure all samples are stored under identical conditions (temperature, light exposure, container type). Even slight variations can lead to different degradation rates.
Inconsistent Sample Preparation Standardize your sample preparation protocol. Ensure the time between preparation and analysis is consistent for all samples.
Analytical Method Variability Validate your analytical method (e.g., HPLC) for precision and accuracy. Run standards and controls with each batch of samples to monitor for instrument drift.[12]
Headspace Oxygen in Vials If storing solutions in vials, the amount of headspace oxygen can influence degradation. Consider flushing vials with an inert gas before sealing.[1]

Quantitative Data on Ascorbic Acid Stability

Table 1: Stability of Ascorbic Acid Under Different Storage Conditions

Product Form Storage Temperature Duration Retention of Ascorbic Acid Reference
Commercial TabletsNormal Storage Conditions> 5 years> 95%[2]
Solution21 °C90 days~81.3%[1]
Solution37 °C30 days~44%[1]
Solution20 °C30 days~80%[1]
Liposomes4 °C7 weeks~67%[1]
Liposomes25 °C7 weeks~30%[1]
W/O/W Emulsions (30% Ascorbic Acid)4 °CHalf-life of ~24 days-[1]
Beverages (150 mg/L added)4-8 °C30 days~18.99%[3]
Beverages (100 mg/L added)4-8 °C30 days~2.17%[3]
BeveragesRoom Temperature (20-22 °C)30 daysNot detected[3]
Beverages37 °C30 daysNot detected[3]

Experimental Protocols

Protocol 1: Stability Indicating RP-HPLC Method for Ascorbic Acid

This protocol is a general guideline for developing a stability-indicating HPLC method.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.

    • Column: A C18 column is commonly used (e.g., 4.6 x 250mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at an acidic pH) and an organic solvent like methanol or acetonitrile. The exact ratio should be optimized for good separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Around 254 nm.

  • Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation of Ascorbic Acid should be performed. This involves subjecting the drug to various stress conditions to produce degradation products.

    • Acidic Hydrolysis: Treat with an acid (e.g., 1M HCl) at an elevated temperature (e.g., 80°C).[12]

    • Basic Hydrolysis: Treat with a base (e.g., 0.01M NaOH) at an elevated temperature.[12]

    • Oxidative Degradation: Treat with an oxidizing agent like hydrogen peroxide (e.g., 0.3% H₂O₂).[12]

    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C for 24 hours).[12]

    • Photolytic Degradation: Expose the drug solution to UV light.[12]

  • Method Validation: The analytical method should be validated according to ICH guidelines (Q2). This includes assessing:

    • Specificity: The ability to resolve the main drug peak from its degradation products.[12]

    • Linearity: A linear relationship between concentration and detector response over a defined range.[12]

    • Precision (Intra- and Interday): The degree of scatter between a series of measurements.[12]

    • Accuracy: The closeness of the test results to the true value.

    • Robustness: The ability to remain unaffected by small, deliberate variations in method parameters.

Visualizations

Ascorbic_Acid_Degradation_Pathway AA Ascorbic Acid (AA) DHA Dehydroascorbic Acid (DHA) AA->DHA Oxidation DKG 2,3-Diketogulonic Acid (DKG) DHA->DKG Hydrolysis Erythrulose Erythrulose DHA->Erythrulose Non-oxidative Degradation Oxalate Oxalate DKG->Oxalate Degradation Threonate L-Threonate DKG->Threonate Degradation Threosone Threosone DKG->Threosone Degradation Xylosone Xylosone DKG->Xylosone Degradation Deoxythreosone 3-Deoxythreosone DKG->Deoxythreosone Degradation

Caption: Oxidative and non-oxidative degradation pathways of Ascorbic Acid.

Stability_Testing_Workflow start Start: Prepare Ascorbic Acid Sample (Solid or Solution) stress Expose to Stress Conditions (Heat, Light, pH, Oxidant) start->stress sampling Take Samples at Defined Time Points stress->sampling analysis Analyze Samples using Validated HPLC Method sampling->analysis data Quantify Ascorbic Acid and Degradation Products analysis->data kinetics Determine Degradation Kinetics and Pathway data->kinetics end End: Stability Report kinetics->end

Caption: Experimental workflow for Ascorbic Acid stability testing.

References

Overcoming poor solubility of Ustusolate C in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the poor aqueous solubility of Ustusolate C for in vitro and in vivo assays.

Troubleshooting Guide: Overcoming Poor Solubility of this compound

Researchers often face challenges with the poor aqueous solubility of this compound, a compound noted to be soluble in methanol.[][] This can lead to issues such as precipitation in aqueous assay buffers, inaccurate concentration measurements, and unreliable experimental results. The following guide provides a systematic approach to addressing these solubility issues.

Problem: this compound precipitates out of solution during dilution into aqueous assay buffer.

This is a common issue when a compound is dissolved in a strong organic solvent and then diluted into an aqueous medium. The drastic change in solvent polarity causes the compound to crash out of solution.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Strategy 1: Co-Solvent Optimization cluster_2 Strategy 2: Use of Excipients cluster_3 Strategy 3: pH Modification cluster_4 Outcome start This compound precipitates in aqueous buffer cosolvent Prepare high-concentration stock in 100% DMSO or Ethanol start->cosolvent test_dilution Test serial dilutions into assay buffer cosolvent->test_dilution check_precipitation Observe for precipitation test_dilution->check_precipitation final_concentration Determine max tolerated co-solvent % check_precipitation->final_concentration No Precipitation excipients Select solubilizing agents (e.g., Cyclodextrins, Surfactants) check_precipitation->excipients Precipitation Occurs success Proceed with assay using optimized conditions final_concentration->success prepare_complex Prepare this compound with excipient excipients->prepare_complex test_solubility Assess solubility in aqueous buffer prepare_complex->test_solubility check_precipitation2 Observe for precipitation test_solubility->check_precipitation2 ph_modification Assess pH-dependent solubility check_precipitation2->ph_modification Precipitation Occurs check_precipitation2->success No Precipitation adjust_ph Adjust buffer pH ph_modification->adjust_ph check_solubility_ph Observe for improved solubility adjust_ph->check_solubility_ph check_solubility_ph->success Improved Solubility failure Re-evaluate formulation strategy check_solubility_ph->failure Still Insoluble

Caption: Troubleshooting workflow for this compound precipitation.

Solutions

  • Optimize Co-solvent Concentration: The key is to find the highest possible concentration of the organic co-solvent that is compatible with your assay and cell system, while keeping the this compound in solution.

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are commonly used co-solvents in cell-based assays.[3][4][5][6]

    • Procedure:

      • Prepare a high concentration stock solution of this compound in 100% DMSO or ethanol.

      • Perform serial dilutions of the stock solution directly into the assay buffer.

      • Visually inspect for any signs of precipitation (cloudiness, particles).

      • It is crucial to determine the maximum percentage of the co-solvent that your cells or assay can tolerate without affecting the results.[3][5][6] Typically, DMSO concentrations are kept below 0.5% in cellular assays.[3][6]

  • Utilize Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.[7][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[10]

    • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate hydrophobic compounds.[11] However, they can also disrupt cell membranes, so their concentration must be carefully optimized and kept below the critical micelle concentration (CMC).

  • pH Modification: The solubility of a compound can be influenced by pH, especially if it has ionizable functional groups.[12][13][14][15][16]

    • Procedure:

      • Assess the chemical structure of this compound for any acidic or basic moieties.

      • Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).

      • Test the solubility of this compound in each buffer.

      • Ensure the chosen pH is compatible with your experimental system.

Experimental Protocols

Protocol 1: Preparation of this compound using a Co-solvent (DMSO)
  • Stock Solution Preparation:

    • Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing or brief sonication.

  • Working Solution Preparation:

    • Serially dilute the stock solution in your aqueous assay buffer to the desired final concentrations.

    • Important: To minimize precipitation, add the stock solution to the buffer in a dropwise manner while vortexing.

  • Final Co-solvent Concentration:

    • Calculate the final percentage of DMSO in your assay. For example, a 1:1000 dilution of a 10 mM stock in DMSO to achieve a 10 µM final concentration results in a final DMSO concentration of 0.1%.

Protocol 2: Solubilization of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Molar Ratio Determination:

    • Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized by testing different ratios (e.g., 1:2, 1:5).

  • Complex Formation (Kneading Method):

    • Weigh out the appropriate amounts of this compound and HP-β-CD.

    • Place the powders in a mortar and add a small amount of a suitable solvent (e.g., 50% ethanol in water) to form a paste.

    • Knead the paste for 30-60 minutes.

    • Dry the paste under vacuum to remove the solvent, resulting in a solid complex.

  • Solubilization:

    • Dissolve the dried complex in the aqueous assay buffer.

    • Filter the solution through a 0.22 µm filter to remove any undissolved particles.

Quantitative Data Summary

The following tables provide an example of how to present data from solubility enhancement experiments. Note: The data presented here is illustrative and should be replaced with your own experimental findings.

Table 1: Solubility of this compound with Different Co-solvents

Co-solventMaximum Concentration without Precipitation (µM) in PBS (pH 7.4)
0.1% DMSO25
0.5% DMSO100
1.0% DMSO250
0.1% Ethanol20
0.5% Ethanol80
1.0% Ethanol200

Table 2: Effect of HP-β-CD on this compound Solubility

Molar Ratio (this compound:HP-β-CD)Apparent Solubility (µg/mL) in Water
No Excipient< 1
1:150
1:2150
1:5400

FAQs

Q1: What is the recommended starting solvent for this compound? A1: Based on available data, methanol is a suitable solvent for initial solubilization.[][] For biological assays, it is recommended to prepare a high-concentration stock in DMSO or ethanol.

Q2: How can I be sure that the co-solvent is not affecting my experimental results? A2: It is essential to run a vehicle control in all your experiments. This control should contain the same final concentration of the co-solvent as your test samples.[3][5][6]

Q3: Can I use sonication to dissolve this compound in my assay buffer? A3: While sonication can aid in initial dissolution, if the compound is poorly soluble, it may precipitate out again over time. It is a temporary solution and does not address the underlying solubility problem.

Q4: Are there any signaling pathways known to be affected by this compound? A4: Specific signaling pathways for this compound are not well-documented. However, as it exhibits cytotoxic effects against A549 and HL-60 cells, it may modulate pathways involved in cell proliferation, apoptosis, and survival.[] Compounds with cytotoxic properties often target pathways such as Akt/ERK, NF-κB, or caspase activation.[17]

Hypothetical Signaling Pathway

Given that this compound has cytotoxic effects, it might interfere with key cell survival and proliferation pathways. The diagram below illustrates a hypothetical mechanism of action where this compound inhibits a pro-survival pathway, leading to apoptosis.

G cluster_pathway Hypothetical this compound Signaling Pathway Ustusolate_C This compound Survival_Kinase Pro-Survival Kinase (e.g., Akt) Ustusolate_C->Survival_Kinase Inhibition Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Survival_Kinase->Anti_Apoptotic Activates Caspase_Activation Caspase Activation Anti_Apoptotic->Caspase_Activation Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Ustusolate C assay interference and false positives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate assay interference and false positives during the analysis of Ustusolate C.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in biochemical assays?

Assay interference can arise from various endogenous and exogenous substances that may be present in the sample matrix. Endogenous interferents are substances naturally found in the biological sample, such as hemoglobin from hemolysis, bilirubin, lipids, and high concentrations of proteins like paraproteins.[1][2][3] Exogenous interferents are substances introduced from external sources, including drugs and their metabolites, anticoagulants, preservatives from collection tubes, and dietary supplements like ascorbic acid (Vitamin C).[1][4][5][6][7]

Q2: How can I distinguish between a true positive and a false positive result in my this compound assay?

Distinguishing between true and false positives requires a systematic approach. A true positive is a result of the specific interaction of this compound with the assay components, while a false positive is caused by interfering substances. Confirmation of a positive result can be achieved by re-testing the sample using an orthogonal assay, which employs a different detection method or principle. Additionally, performing dose-response curves, where the signal is proportional to the concentration of the analyte, can help validate positive hits.[8]

Q3: What is the significance of including various controls in my assay plate?

Controls are critical for validating the results of your this compound assay.

  • Negative Controls (Blanks): Wells containing all assay components except the analyte (this compound). They help determine the background signal.

  • Positive Controls: Wells containing a known concentration of this compound or another compound known to elicit a positive response. They confirm that the assay is performing as expected.

  • Vehicle Controls: Wells containing the solvent in which this compound is dissolved. They account for any potential effects of the solvent on the assay.

Q4: Can the biological matrix of my samples (e.g., serum, plasma) cause interference?

Yes, the sample matrix is a common source of interference, often referred to as "matrix effects." Components of the matrix, such as proteins, lipids, and salts, can affect the assay's performance by non-specifically binding to assay reagents, quenching or enhancing the detection signal, or inhibiting enzymatic reactions.[1][2]

Q5: How does hemolysis impact assay results?

Hemolysis, the rupture of red blood cells, releases hemoglobin and other intracellular components into the sample.[3] Hemoglobin can interfere with spectrophotometric assays due to its strong absorbance at certain wavelengths. Additionally, released cellular components can alter the sample's pH or contain enzymes that may interfere with the assay chemistry.[3]

Troubleshooting Guides

Guide 1: Investigating a High Rate of False Positives

If you are experiencing an unexpectedly high number of positive hits, it is crucial to systematically investigate the possibility of false positives. The following workflow can help you identify the root cause.

False_Positive_Workflow start High Rate of Positive Hits Observed check_controls Review Assay Controls (Positive, Negative, Vehicle) start->check_controls controls_ok Controls Performing as Expected? check_controls->controls_ok assay_issue Troubleshoot Assay Protocol (Reagents, Incubation Times, etc.) controls_ok->assay_issue No confirm_hits Confirm Hits with Dose-Response Curves controls_ok->confirm_hits Yes are_hits_dose_dependent Are Hits Dose-Dependent? confirm_hits->are_hits_dose_dependent true_positives Proceed with Hit Validation (Orthogonal Assays) are_hits_dose_dependent->true_positives Yes investigate_interference Investigate Potential Assay Interference are_hits_dose_dependent->investigate_interference No matrix_effects Test for Matrix Effects (Spike-and-Recovery, Dilution Linearity) investigate_interference->matrix_effects compound_properties Evaluate Compound Properties (Autofluorescence, Aggregation) investigate_interference->compound_properties identify_source Identify Source of Interference and Mitigate matrix_effects->identify_source compound_properties->identify_source

Caption: Workflow for troubleshooting a high rate of false positives.

Guide 2: Mitigating Interference from the Sample Matrix

Matrix effects can be a significant source of assay variability and inaccuracy. Here are some strategies to identify and mitigate them:

  • Sample Dilution: Diluting the sample can often reduce the concentration of interfering substances to a level where they no longer affect the assay. It is important to perform a dilution linearity experiment to ensure that the analyte measurement is not affected by dilution.

  • Spike-and-Recovery: This experiment involves adding a known amount of this compound to the sample matrix and measuring the recovery. A low or high recovery percentage indicates the presence of matrix effects.

  • Matrix Matching: Preparing standards and calibrators in a matrix that closely resembles the sample matrix can help to compensate for matrix effects.

  • Sample Preparation: Employing sample preparation techniques such as protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) can help remove interfering substances before analysis.

Data on Common Interfering Substances

The following tables summarize common interfering substances and their potential effects on biochemical assays.

Table 1: Common Endogenous Interfering Substances

InterferentMechanism of InterferencePotential Effect on AssayMitigation Strategies
Hemoglobin Spectral interference, peroxidase activityFalse increase or decrease in signalCentrifuge samples properly to avoid hemolysis; use bichromatic wavelength measurements
Bilirubin Spectral interference, chemical reactivityFalse decrease in peroxidase-based assaysUse sample blanks; protect samples from light
Lipids Light scattering, volume displacementImprecision, false increase or decreaseUse high-speed centrifugation to clarify samples; use lipemic clearing agents
Paraproteins Precipitation, non-specific bindingImprecision, false resultsSample dilution; use of blocking agents

Table 2: Common Exogenous Interfering Substances

InterferentMechanism of InterferencePotential Effect on AssayMitigation Strategies
Ascorbic Acid (Vitamin C) Redox activity, antioxidant propertiesFalse decrease in assays using peroxidase/H₂O₂Test for ascorbic acid presence; use ascorbate oxidase
Anticoagulants (e.g., EDTA, Heparin) Chelation of metal ions, binding to proteinsInhibition of metalloenzymes, interference in immunoassays[3]Use appropriate sample collection tubes for the assay
Drugs and Metabolites Structural similarity to analyte, direct inhibition/activation of assay componentsCross-reactivity, false positives or negativesReview patient medication history; use orthogonal assays for confirmation

Experimental Protocols

Protocol 1: Spike-and-Recovery and Linearity of Dilution

Objective: To assess the presence and extent of matrix effects in the this compound assay.

Materials:

  • Biological matrix samples (e.g., serum, plasma)

  • This compound stock solution

  • Assay buffer

  • This compound assay kit components

Procedure:

Part A: Spike-and-Recovery

  • Prepare two sets of samples: "Spiked" and "Unspiked".

  • For the "Unspiked" samples, add a small volume of assay buffer to the biological matrix.

  • For the "Spiked" samples, add the same volume of this compound stock solution to the biological matrix to achieve a known final concentration.

  • Assay both sets of samples according to the this compound assay protocol.

  • Calculate the percent recovery using the following formula: % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration] x 100 Acceptable recovery is typically within 80-120%.

Part B: Linearity of Dilution

  • Prepare a series of dilutions of the biological matrix sample with the assay buffer (e.g., 1:2, 1:4, 1:8, 1:16).

  • Assay the neat and diluted samples according to the this compound assay protocol.

  • Multiply the measured concentrations by their respective dilution factors to obtain the corrected concentrations.

  • The corrected concentrations should be consistent across the dilution series if no matrix effect is present.

Protocol 2: Interference Testing with Common Interferents

Objective: To determine the susceptibility of the this compound assay to common interfering substances.

Materials:

  • This compound standard

  • Potential interfering substances (e.g., hemoglobin, bilirubin, intralipid, ascorbic acid)

  • Assay buffer

  • This compound assay kit components

Procedure:

  • Prepare a sample containing a known concentration of this compound in the assay buffer.

  • Create a series of test samples by adding increasing concentrations of a potential interfering substance to the this compound sample.

  • Prepare a control sample containing only this compound and the assay buffer.

  • Assay all samples according to the this compound assay protocol.

  • Compare the signal from the test samples to the control sample. A significant deviation in the signal indicates interference.

Interference_Testing_Workflow start Prepare this compound Standard add_interferent Spike with Increasing Concentrations of Potential Interferent start->add_interferent run_assay Run this compound Assay add_interferent->run_assay analyze_data Analyze Data run_assay->analyze_data no_interference No Significant Deviation from Control analyze_data->no_interference No interference Significant Deviation from Control analyze_data->interference Yes conclusion Determine Interferent's Effect on Assay interference->conclusion

Caption: Experimental workflow for interference testing.

References

Technical Support Center: Optimizing Ustusolate C Dosage for In vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ustusolate C in in vitro experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell line?

For a new cell line, it is advisable to start with a broad range of concentrations to determine the cytotoxic and effective dose ranges. A typical starting range for a novel fungal metabolite like this compound would be from 0.1 µM to 100 µM. A dose-response curve should be generated to identify the IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration).

Q2: How should I dissolve and store this compound?

This compound is a lipophilic compound and should be dissolved in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, the DMSO stock can be diluted in the appropriate cell culture medium. It is critical to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are the potential off-target effects of this compound?

As with many fungal secondary metabolites, this compound may exhibit off-target effects. These can be identified by screening against a panel of relevant receptors or enzymes and by performing whole-transcriptome or proteome analysis. Comparing the effects of this compound on target cells versus non-target or control cell lines can also help elucidate off-target activities.

Q4: How does this compound exert its biological effects?

This compound is hypothesized to modulate cellular processes by targeting key signaling pathways involved in cell proliferation and survival. Preliminary data suggests that it may inhibit the mTOR signaling pathway, a central regulator of cell growth and metabolism.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in experimental results. Inconsistent cell seeding density.Ensure a uniform cell suspension and accurate cell counting before seeding plates.
Instability of this compound in culture medium.Prepare fresh working solutions of this compound for each experiment from a frozen stock. Minimize the exposure of the compound to light and elevated temperatures.
Contamination of cell cultures.Regularly test cell lines for mycoplasma contamination. Practice sterile techniques during all cell handling procedures.
No observable effect of this compound at expected concentrations. Incorrect dosage calculation or dilution error.Double-check all calculations and ensure proper calibration of pipettes.
Cell line is resistant to this compound.Verify the expression of the target pathway in the chosen cell line. Consider using a different cell line that is known to be sensitive to mTOR inhibitors.
Insufficient incubation time.Perform a time-course experiment to determine the optimal duration of treatment for observing the desired effect.
High levels of cell death, even at low concentrations. This compound is highly cytotoxic to the cell line.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value and select a sub-lethal concentration for functional assays.
Solvent (DMSO) toxicity.Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%. Run a vehicle control (medium with DMSO only) to assess solvent toxicity.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a given cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-treatment control and plot the dose-response curve to determine the IC50 value.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 in µM after 48h treatment)

Cell LineIC50 (µM)
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)28.7
MCF-7 (Breast Cancer)8.2
PC-3 (Prostate Cancer)15.9

Table 2: Effect of this compound on mTOR Pathway Markers (Relative Protein Expression after 24h treatment with 10 µM this compound)

Cell Linep-mTOR/mTOR Ratiop-p70S6K/p70S6K Ratio
HeLa0.450.38
MCF-70.320.25

Visualizations

Signaling Pathway Diagram

Ustusolate_C_Signaling_Pathway cluster_cell Cell Membrane GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth promotes UstusolateC This compound UstusolateC->mTORC1 inhibits

Caption: Hypothetical signaling pathway of this compound inhibiting the mTOR pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Dose-Response Treatment (0.1-100 µM) A->C B Cell Culture Seeding B->C D Incubation (24h, 48h, 72h) C->D E MTT Assay for Cell Viability D->E F Western Blot for Pathway Markers D->F G Data Analysis & IC50 Determination E->G F->G

Caption: General experimental workflow for in vitro evaluation of this compound.

Technical Support Center: Resolving Ambiguous NMR Signals

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving ambiguous NMR signals, a common challenge in the structural elucidation of complex natural products. While this guide uses a hypothetical complex molecule, "Ustusolate C," as an illustrative example, the principles and techniques described are broadly applicable.

Troubleshooting Guide

This guide addresses specific issues that frequently lead to ambiguity in NMR spectra.

Question 1: My ¹H NMR spectrum has a region of severe signal overlap, making it impossible to discern individual multiplicities.

Answer: This is a common problem, especially in the aliphatic region of complex molecules. Here’s a systematic approach to deconvolve overlapping signals:

  • Optimize 1D ¹H NMR Acquisition:

    • Higher Field Strength: If available, re-run the sample on a higher field spectrometer (e.g., 800 MHz vs. 500 MHz) to increase chemical shift dispersion.

    • Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆ or DMSO-d₆) can alter the chemical shifts of protons, potentially resolving the overlap.[1]

  • Utilize 2D NMR Techniques:

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Even if a proton is overlapped, its correlation to a well-resolved proton can help identify it.[2][3]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is often the most effective solution. By correlating protons to their directly attached carbons, the signals are spread out by the much larger ¹³C chemical shift range, resolving the proton overlap.[4][5][6][7][8][9]

Question 2: I am unable to assign several quaternary carbons in my molecule.

Answer: Quaternary carbons are challenging to identify because they lack attached protons, resulting in weak signals in ¹³C NMR and no correlations in HSQC or DEPT-135/90 spectra.[10][11][12]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the primary experiment for identifying quaternary carbons. It detects correlations between protons and carbons over two to three bonds. Look for correlations from known protons to a carbon signal that does not appear in the HSQC spectrum.[4][8][13][14][15][16]

  • Specialized Pulse Sequences:

    • There are specific NMR experiments designed to exclusively detect quaternary carbons, such as the Quaternary Carbon Detection (QCD) or similar pulse sequences, which can be useful if available on your spectrometer.[17]

Question 3: An HMBC correlation is ambiguous. I can't tell if it's a 2-bond or 3-bond correlation.

Answer: This ambiguity can make it difficult to piece together molecular fragments.

  • Combine with Other 2D Data: Cross-reference the ambiguous HMBC correlation with data from COSY and NOESY/ROESY experiments.

    • A COSY correlation will definitively establish a 3-bond relationship between two protons, which can help infer the number of bonds to the carbon in the HMBC correlation.

    • A NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) correlation indicates through-space proximity.[18][19][20][21] If two protons showing a NOE are also correlated to the same carbon in the HMBC, it can help constrain the possible connectivity.

  • Consider ¹JCC Correlations: For very complex cases, experiments like 1,1-ADEQUATE can show direct carbon-carbon correlations, though they require a high sample concentration.

Frequently Asked Questions (FAQs)

Q: What is the first step I should take when I encounter ambiguous NMR signals? A: Always start by ensuring the quality of your 1D ¹H NMR spectrum. Check for good shimming, appropriate sample concentration, and the absence of impurities.[1] A high-quality 1D spectrum is the foundation for all subsequent 2D experiments.

Q: How do I choose between NOESY and ROESY? A: The choice depends on the molecular weight of your compound. For small molecules (MW < 1000 Da), NOESY is generally preferred. For mid-sized molecules that may have a zero NOE effect, ROESY is the better option as it always produces positive cross-peaks.[21]

Q: My sample amount is very limited. Which experiments should I prioritize? A: Prioritize proton-detected experiments as they are more sensitive. A standard suite for a small amount of a novel compound would be:

  • ¹H NMR

  • ¹H-¹³C HSQC (provides ¹³C information indirectly with higher sensitivity)[4]

  • ¹H-¹H COSY

  • ¹H-¹³C HMBC

Q: Can processing parameters affect signal ambiguity? A: Yes. Inappropriate window functions or zero-filling can either broaden signals, creating more overlap, or introduce artifacts that can be misinterpreted. Always use standard, well-tested processing parameters and consult your facility's expert if you are unsure.

Hypothetical NMR Data for "this compound"

The following tables summarize the hypothetical ¹H and ¹³C NMR data for "this compound" that present several ambiguities.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Ambiguity
3.85 m 2H Severe overlap
3.81 m 1H Severe overlap
2.15 m 1H Complex coupling
1.75 s 3H -
1.25 d, J = 7.0 Hz 3H -

| 0.95 | t, J = 7.5 Hz | 3H | - |

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm DEPT-135 Ambiguity
175.2 no peak Quaternary carbon, possible carbonyl
140.1 no peak Quaternary carbon, possible olefinic
122.5 CH -
77.4 CH -
70.3 CH₂ Corresponds to overlapped ¹H signals
45.6 CH -
35.2 CH -
21.0 CH₃ -
15.8 CH₃ -

| 12.1 | CH₃ | - |

Experimental Protocols

Here are detailed methodologies for key 2D NMR experiments to resolve the ambiguities in the hypothetical data.

1. ¹H-¹H COSY

  • Objective: To identify proton-proton spin coupling networks.

  • Pulse Sequence: gCOSY

  • Procedure:

    • Acquire a standard 1D ¹H spectrum and optimize the spectral width (sw) and transmitter offset (o1p).[22]

    • Set up a new experiment with the gCOSY parameter set. Do not spin the sample.[2]

    • Set the number of increments in the indirect dimension (ni) to at least 256 for good resolution.

    • Set the number of scans (nt) to a multiple of 8 (typically 2 or 4 for sufficient signal-to-noise).

    • Process the data using a sine-bell window function and perform a 2D Fourier transform.

2. ¹H-¹³C HSQC

  • Objective: To correlate protons with their directly attached carbons.

  • Pulse Sequence: hsqcedetgpsp (edited HSQC to show CH/CH₃ vs. CH₂ phase)

  • Procedure:

    • Use the ¹H spectral width from the 1D spectrum. Set the ¹³C spectral width to cover the expected range (e.g., 0-160 ppm).[4]

    • Set up a new experiment with the HSQC parameter set. Do not spin the sample.[23]

    • The number of increments (ni) in the ¹³C dimension should be at least 128.

    • The number of scans (nt) will depend on the sample concentration but is typically a multiple of 2.

    • Process the data and phase the spectrum. CH/CH₃ signals will have a different phase (e.g., blue) than CH₂ signals (e.g., red).[4]

3. ¹H-¹³C HMBC

  • Objective: To identify long-range (2-3 bond) correlations between protons and carbons.

  • Pulse Sequence: hmbcgplpndqf

  • Procedure:

    • Use the same ¹H and ¹³C spectral windows as the HSQC experiment.[15]

    • Set up a new experiment with the HMBC parameter set. Do not spin the sample.[13][16]

    • The long-range coupling delay is typically optimized for a J-coupling of 8 Hz, but this can be adjusted.

    • Set ni to at least 256 and nt to a multiple of 8, depending on concentration.

    • Process the data using a 2D Fourier transform.

4. 2D NOESY

  • Objective: To identify protons that are close in space (typically < 5 Å).

  • Pulse Sequence: noesygpphpp

  • Procedure:

    • Use the optimized ¹H spectral parameters. Do not spin the sample.[18]

    • Set the mixing time (d8). For a small molecule like this compound, a mixing time of 500-800 ms is a good starting point.

    • Set ni to at least 256 and nt to a multiple of 8.

    • Process the data similarly to a COSY spectrum. Cross-peaks indicate spatial proximity.

Visualizations

Workflow for Resolving Ambiguous NMR Signals

workflow cluster_overlap Resolving Overlap cluster_quat Assigning Quaternary Carbons cluster_hmbc Clarifying HMBC start Ambiguous NMR Signal Detected prob1 Signal Overlap in ¹H NMR start->prob1 prob2 Unassigned Quaternary Carbons start->prob2 prob3 Ambiguous HMBC Correlation (²J vs ³J) start->prob3 sol_overlap1 Acquire ¹H-¹³C HSQC prob1->sol_overlap1 sol_quat1 Acquire ¹H-¹³C HMBC prob2->sol_quat1 sol_hmbc1 Correlate with COSY data prob3->sol_hmbc1 sol_overlap2 Acquire ¹H-¹H COSY sol_overlap1->sol_overlap2 sol_overlap3 Change Solvent / Use Higher Field sol_overlap2->sol_overlap3 end Structure Elucidated sol_overlap3->end sol_quat2 Analyze correlations from known protons sol_quat1->sol_quat2 sol_quat2->end sol_hmbc2 Correlate with NOESY/ROESY data sol_hmbc1->sol_hmbc2 sol_hmbc2->end

Caption: A logical workflow for troubleshooting common NMR ambiguities.

Information Flow from 2D NMR Experiments

nmr_info cluster_experiments 2D NMR Experiments cluster_info Derived Information mol Molecular Structure cosy COSY mol->cosy hsqc HSQC mol->hsqc hmbc HMBC mol->hmbc noesy NOESY mol->noesy info_cosy ¹H-¹H Connectivity (through 2-3 bonds) cosy->info_cosy info_hsqc ¹H-¹³C Direct Connectivity (1 bond) hsqc->info_hsqc info_hmbc ¹H-¹³C Long-Range Connectivity (2-3 bonds) hmbc->info_hmbc info_noesy ¹H-¹H Spatial Proximity (< 5 Å) noesy->info_noesy

Caption: How different 2D NMR experiments provide specific structural information.

Decision Tree for Experiment Selection

decision_tree q1 What is the primary ambiguity? a1 ¹H Signal Overlap q1->a1 a2 Quaternary Carbons q1->a2 a3 Relative Stereochemistry q1->a3 exp1 Run ¹H-¹³C HSQC a1->exp1 exp2 Run ¹H-¹³C HMBC a2->exp2 exp3 Run 2D NOESY/ROESY a3->exp3 note1 note1 exp1->note1 Resolves protons via ¹³C dispersion note2 note2 exp2->note2 Identifies C's with no attached H's note3 note3 exp3->note3 Shows through-space correlations

Caption: A decision-making guide for selecting the appropriate NMR experiment.

References

Technical Support Center: Stability of Chemical Compounds in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a compound named "Ustusolate C" is not available in publicly accessible scientific literature. It is possible that this is a proprietary compound, a new research molecule with limited data, or a potential misspelling. To fulfill the structural and informational requirements of your request, this guide has been created using Vitamin C (Ascorbic Acid) as a well-documented illustrative example. The principles and methodologies described here are broadly applicable to the stability testing of many chemical compounds.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vitamin C and encountering stability issues in different solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Vitamin C in solution?

A1: The stability of Vitamin C (Ascorbic Acid) in solution is primarily influenced by several factors:

  • pH: Vitamin C is most stable in acidic conditions (pH 3-4). As the pH increases towards neutral and alkaline, its degradation rate accelerates significantly.

  • Presence of Oxygen: Ascorbic acid is highly susceptible to oxidative degradation. The presence of dissolved oxygen in the solvent is a major catalyst for its breakdown.

  • Exposure to Light: UV light can accelerate the degradation of Vitamin C. Solutions should be protected from light, especially during long-term storage or experimentation.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the degradation of Vitamin C. For optimal stability, solutions should be kept at low temperatures (e.g., 4°C).

  • Presence of Metal Ions: Metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for the oxidation of ascorbic acid. The use of metal-free solvents and containers is recommended.

Q2: Which solvents are recommended for dissolving and storing Vitamin C for experimental use?

A2: The choice of solvent is critical for maintaining the stability of Vitamin C.

  • Water: While Vitamin C is water-soluble, aqueous solutions are prone to rapid degradation unless stabilized. For short-term experiments, deoxygenated, ultrapure water is recommended. The pH should be adjusted to the acidic range if the experimental conditions permit.

  • Alcohols (Methanol, Ethanol): Vitamin C shows good solubility in methanol and ethanol. These solvents can offer better stability than neutral aqueous solutions, particularly if water content is minimized.

  • Aprotic Solvents (Acetonitrile, THF): In polar aprotic solvents like acetonitrile and tetrahydrofuran (THF), Vitamin C has lower solubility but may exhibit greater stability against oxidative degradation if the water content is low.

Q3: How can I minimize the degradation of Vitamin C in my stock solutions?

A3: To minimize degradation, consider the following best practices:

  • Use Freshly Prepared Solutions: The most reliable approach is to prepare solutions immediately before use.

  • Control pH: If possible, maintain an acidic pH (below 5).

  • Deoxygenate Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before dissolving the Vitamin C to remove dissolved oxygen.

  • Use Chelating Agents: Add a chelating agent like EDTA (ethylenediaminetetraacetic acid) to scavenge catalytic metal ions.

  • Protect from Light: Use amber-colored vials or wrap containers in aluminum foil.

  • Store at Low Temperatures: Store stock solutions at 4°C or frozen at -20°C or -80°C for longer-term storage. Note that freeze-thaw cycles should be minimized.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of potency in aqueous solution. Oxidation catalyzed by dissolved oxygen and/or metal ions. High pH of the solution.Prepare solutions with deoxygenated water. Add a chelating agent (e.g., 0.1 mM EDTA). Adjust pH to the acidic range (pH 3-5) if compatible with the experiment. Store the solution at 4°C and use it within a few hours.
Inconsistent results between experimental repeats. Degradation of the stock solution over the course of the experiment.Prepare a fresh stock solution for each experiment or for each day of experimentation. Aliquot a larger stock solution and freeze aliquots to avoid repeated freeze-thaw cycles of the main stock.
Precipitation of the compound in a mixed-solvent system. Poor solubility or change in solvent polarity.Ensure the chosen solvent system has adequate solvating power for Vitamin C. Check the final concentration against the known solubility limits in that solvent mixture.
Discoloration (e.g., yellowing) of the solution. Formation of degradation products.This is a visual indicator of significant degradation. The solution should be discarded. Review the preparation and storage protocol to identify and mitigate the cause of degradation (see other points in this table).

Quantitative Data Summary

The stability of Vitamin C is highly dependent on the solvent, temperature, and pH. The following tables summarize solubility and degradation kinetics.

Table 1: Solubility of Ascorbic Acid in Various Solvents at Different Temperatures

SolventTemperature (K)Mole Fraction Solubility (x10³)
Water293179.85
298193.26
303207.51
313238.98
Methanol29324.31
29826.58
30329.03
31334.52
Ethanol29312.89
29814.12
30315.48
31318.57
Tetrahydrofuran2930.21
2980.25
3030.30
3130.41

Table 2: Degradation Rate of Ascorbic Acid under Different Conditions

ProductStorage Temperature (°C)Storage Time (days)Retention (%)Reference
Guava Juice25776.6
Guava Juice35743.6
Aqueous Solution (pH 5.7)Room Temperature3~97
Encapsulated209081.3

Experimental Protocols

Protocol 1: Determination of Vitamin C Stability by HPLC-UV

This protocol outlines a typical experiment to assess the stability of Vitamin C in a specific solvent over time.

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of L-Ascorbic Acid.

    • Dissolve in 10 mL of the chosen solvent (e.g., deoxygenated water with pH adjusted to 4 with metaphosphoric acid). This creates a 1 mg/mL stock solution.

    • Vortex until fully dissolved. Protect the solution from light.

  • Stability Study Setup:

    • Aliquot the stock solution into multiple amber HPLC vials.

    • Store the vials under the desired conditions (e.g., 4°C, 25°C, 40°C).

    • Designate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase is a buffer such as 25 mM potassium dihydrogen phosphate adjusted to pH 2.5 with phosphoric acid.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 245 nm.

    • Injection Volume: 20 µL.

    • Analysis: At each time point, inject a sample onto the HPLC system. Record the peak area of the Ascorbic Acid peak.

  • Data Analysis:

    • Calculate the percentage of Ascorbic Acid remaining at each time point relative to the initial (time 0) peak area.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Incubation cluster_analysis Analysis at Time Points (t=0, 1, 2...) prep1 Weigh Ascorbic Acid prep2 Dissolve in Solvent (e.g., deoxygenated water) prep1->prep2 storage1 Store at T1 (e.g., 4°C) prep2->storage1 Aliquot storage2 Store at T2 (e.g., 25°C) prep2->storage2 Aliquot storage3 Store at T3 (e.g., 40°C) prep2->storage3 Aliquot analysis1 HPLC-UV Analysis storage1->analysis1 storage2->analysis1 storage3->analysis1 analysis2 Quantify Peak Area analysis1->analysis2 analysis3 Calculate % Remaining analysis2->analysis3 data_plot Determine Degradation Rate analysis3->data_plot Plot Data

Caption: Experimental workflow for assessing Vitamin C stability.

degradation_pathway cluster_conditions Accelerated By ascorbic_acid Ascorbic Acid (Vitamin C) dha Dehydroascorbic Acid (DHA) ascorbic_acid->dha -2e⁻, -2H⁺ (Oxidation) dkg 2,3-Diketogulonic Acid dha->dkg Hydrolysis (Irreversible) further_products Further Degradation Products (e.g., Oxalate, Threonate) dkg->further_products Degradation O2 Oxygen metal_ions Metal Ions (Cu²⁺, Fe³⁺) light Light (UV) high_ph High pH

Caption: Simplified degradation pathway of Vitamin C.

Technical Support Center: Cell Culture Contamination in "Compound X" Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify, resolve, and prevent cell culture contamination when working with "Compound X".

Frequently Asked Questions (FAQs)

Q1: My cells treated with "Compound X" look cloudy and the media turned yellow overnight. What could be the cause?

A sudden cloudy appearance and a rapid drop in pH (indicated by the media turning yellow) are hallmark signs of bacterial contamination.[1] Bacteria grow rapidly and their metabolic byproducts acidify the culture medium.[2]

Q2: I see small black dots moving in my cell culture under the microscope after "Compound X" treatment. Are these a result of the compound?

While some compounds can cause cellular stress and the formation of debris, motile black dots are often indicative of bacterial contamination.[2] It is crucial to differentiate between compound-induced precipitates and microbial contaminants. If the particles are moving in a random, non-Brownian motion, it is highly likely to be a bacterial contamination.

Q3: My cells are growing slower than usual and appear stressed after a few passages with "Compound X". I don't see any obvious contamination. What should I check for?

This could be a sign of mycoplasma contamination. Mycoplasma are very small bacteria that lack a cell wall and are often not visible with a standard light microscope, and they may not cause the dramatic changes seen with other types of contamination.[3] However, they can significantly alter cell metabolism, growth, and response to experimental treatments.[3] We recommend performing a specific mycoplasma detection test, such as PCR or a fluorescent dye-based kit.[4][5]

Q4: Can "Compound X" be a source of contamination?

While the compound itself is unlikely to be contaminated if sourced from a reputable supplier and handled aseptically, the process of dissolving and diluting it can introduce contaminants. Always use sterile, high-purity solvents and reagents for preparing "Compound X" stock solutions.

Troubleshooting Guides

Guide 1: Bacterial Contamination

Symptoms:

  • Cloudy or turbid culture medium.[2]

  • Sudden drop in pH (media turns yellow).[2]

  • Unpleasant odor.

  • Microscopic observation reveals small, motile rods or cocci.[2]

Immediate Actions:

  • Immediately discard the contaminated culture(s) to prevent cross-contamination.

  • Thoroughly disinfect the biosafety cabinet, incubator, and any equipment that came into contact with the contaminated culture using 70% ethanol followed by a broad-spectrum disinfectant.[6]

  • Review your aseptic technique.

Prevention:

  • Always work in a certified Class II biosafety cabinet.

  • Use sterile pipettes, tubes, and flasks.

  • Regularly clean and disinfect all surfaces and equipment.[7]

  • Use antibiotics judiciously, as they can mask low-level contamination and lead to the development of resistant strains.[7][8]

Preventative Action Frequency Purpose
Biosafety Cabinet DisinfectionBefore and after each useTo maintain a sterile working environment.
Incubator CleaningWeeklyTo prevent the growth of contaminants in the humid environment.[6]
Water Bath CleaningWeeklyTo eliminate a common source of bacterial contamination.
Aseptic Technique ReviewQuarterly or with new personnelTo ensure proper handling of sterile materials.
Guide 2: Fungal (Yeast and Mold) Contamination

Symptoms:

  • Yeast: Small, budding, spherical, or oval particles, sometimes forming chains. The media may become turbid.[6]

  • Mold: Filamentous structures (hyphae) that can form dense, web-like networks (mycelia). Colonies may appear fuzzy and can be white, gray, or black.[6]

Immediate Actions:

  • Discard contaminated cultures immediately.

  • Fungal spores can be airborne, so a thorough cleaning of the entire cell culture area, including incubators and HEPA filters, is critical.

  • Check for potential sources of mold in the lab environment (e.g., damp areas).

Prevention:

  • Ensure the HEPA filter in your biosafety cabinet is certified and functioning correctly.

  • Filter-sterilize all media and solutions.

  • Keep the lab environment clean and dry.

Guide 3: Mycoplasma Contamination

Symptoms:

  • Often no visible signs of contamination.[3]

  • Reduced cell growth rate.[3]

  • Changes in cell morphology or metabolism.

  • Decreased transfection efficiency or inconsistent experimental results.

Detection and Elimination:

  • Detection: Regularly test your cell lines for mycoplasma using PCR-based kits, fluorescent staining (e.g., DAPI or Hoechst), or ELISA.[4][5][9]

  • Elimination: If a culture is positive for mycoplasma, the best course of action is to discard it. For valuable or irreplaceable cultures, specific anti-mycoplasma antibiotics can be used, but their effectiveness should be confirmed with post-treatment testing.[3][5]

Detection Method Principle Advantages Disadvantages
PCR Amplification of mycoplasma-specific DNA.High sensitivity and specificity.Can be prone to false positives from DNA contamination.
Fluorescent Staining Staining of DNA with dyes like DAPI or Hoechst reveals extranuclear fluorescence.Relatively quick and easy.Can be difficult to interpret and may not detect low levels of contamination.[4][9]
ELISA Detects mycoplasma antigens.Good for screening many samples.May have lower sensitivity than PCR.
Culture Method Growing mycoplasma on selective agar.Considered the "gold standard".Slow (can take up to 4 weeks) and may not detect all species.[4][9]

Experimental Protocols

Protocol 1: Basic Aseptic Technique for "Compound X" Experiments
  • Wear appropriate personal protective equipment (PPE), including a clean lab coat, gloves, and safety glasses.

  • Disinfect the biosafety cabinet with 70% ethanol before and after use.

  • Prepare a sterile working area with all necessary materials.

  • When handling cell culture flasks or plates, open them only within the sterile field of the biosafety cabinet.

  • Use sterile, disposable serological pipettes and pipette tips. Do not reuse them.

  • To prepare "Compound X" dilutions, use sterile microcentrifuge tubes and filter-sterilized solvents.

  • Work with only one cell line at a time to prevent cross-contamination.[10]

Protocol 2: Mycoplasma Detection using PCR
  • Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent and has been in culture for at least 3 days without a media change.

  • Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells.

  • Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 10 minutes to pellet the mycoplasma.

  • Carefully discard the supernatant and resuspend the pellet in 50 µL of a suitable buffer for DNA extraction.

  • Extract the DNA according to the manufacturer's protocol of your chosen DNA extraction kit.

  • Perform PCR using a commercial mycoplasma detection kit, which includes specific primers and a positive control.

  • Analyze the PCR products by gel electrophoresis. The presence of a band of the correct size indicates mycoplasma contamination.

Visualizations

Contamination_Troubleshooting_Workflow Start Observe signs of contamination (e.g., cloudy media, slow growth) Visual_Inspection Visual & Microscopic Inspection Start->Visual_Inspection Bacterial Bacterial Contamination Suspected (Cloudy media, pH change) Visual_Inspection->Bacterial Obvious turbidity Fungal Fungal Contamination Suspected (Filaments, fuzzy growth) Visual_Inspection->Fungal Visible filaments Mycoplasma Mycoplasma Suspected (Subtle signs, slow growth) Visual_Inspection->Mycoplasma No obvious signs Discard_Bacterial Discard Culture & Disinfect Bacterial->Discard_Bacterial Discard_Fungal Discard Culture & Thoroughly Clean Lab Fungal->Discard_Fungal Mycoplasma_Test Perform Mycoplasma Test (PCR, Staining) Mycoplasma->Mycoplasma_Test Review_Technique Review Aseptic Technique & Lab Practices Discard_Bacterial->Review_Technique Discard_Fungal->Review_Technique Positive_Test Positive Result Mycoplasma_Test->Positive_Test Contamination detected Negative_Test Negative Result Mycoplasma_Test->Negative_Test No contamination detected Discard_Mycoplasma Discard or Treat Irreplaceable Culture Positive_Test->Discard_Mycoplasma Investigate_Other Investigate other causes (e.g., compound toxicity, incubator issues) Negative_Test->Investigate_Other Discard_Mycoplasma->Review_Technique Review_Technique->Start

Caption: Workflow for troubleshooting cell culture contamination.

Aseptic_Technique_Workflow Start Prepare for Cell Culture Work PPE Wear PPE (Lab coat, gloves) Start->PPE Disinfect_BSC Disinfect Biosafety Cabinet (70% Ethanol) PPE->Disinfect_BSC Prepare_Materials Gather Sterile Materials Disinfect_BSC->Prepare_Materials Perform_Work Perform Cell Culture Manipulations (e.g., adding 'Compound X') Prepare_Materials->Perform_Work Minimize_Exposure Minimize Time Flasks are Open Perform_Work->Minimize_Exposure No_Cross_Contamination Handle One Cell Line at a Time Perform_Work->No_Cross_Contamination Final_Disinfection Disinfect Biosafety Cabinet After Use Minimize_Exposure->Final_Disinfection No_Cross_Contamination->Final_Disinfection Incubate Return Cultures to Incubator Final_Disinfection->Incubate

Caption: Key steps for maintaining aseptic technique.

References

Navigating Inconsistent Bioassay Results for Ustusolate C: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies encountered during bioassays of Ustusolate C, a novel fungal secondary metabolite. By offering detailed experimental protocols and insights into common pitfalls, this resource aims to enhance the reproducibility and reliability of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variation in the bioactivity of our this compound samples. What are the potential causes?

A1: Batch-to-batch variation is a common challenge in natural product research. Several factors can contribute to this issue:

  • Producer Organism Variability: The fungal strain producing this compound may exhibit genetic or phenotypic instability over time, leading to altered metabolite production. It is crucial to maintain consistent culture conditions and periodically re-validate the identity and productivity of your fungal strain.

  • Extraction and Purification Differences: Minor variations in the extraction and purification protocols can significantly impact the final yield and purity of this compound. Ensure that all steps, including solvent ratios, temperature, and chromatography conditions, are strictly standardized.

  • Sample Storage and Handling: this compound may be sensitive to degradation by light, temperature, or oxidation. Store samples under appropriate conditions (e.g., -20°C or -80°C, protected from light) and minimize freeze-thaw cycles.

Q2: Our this compound bioassay results are not reproducible between different laboratories. How can we improve inter-laboratory reproducibility?

A2: Achieving inter-laboratory reproducibility requires rigorous standardization of all experimental parameters.[1][2] Key areas to focus on include:

  • Detailed Protocol Exchange: Share a highly detailed and unambiguous experimental protocol that specifies all reagents, equipment, and procedures.

  • Cell Line Authentication and Passage Number: If using cell-based assays, ensure all labs are using the same authenticated cell line at a consistent passage number. Cell lines can drift genetically and phenotypically over time, affecting their response to compounds.[2]

  • Reagent and Equipment Calibration: Use reagents from the same supplier and lot number where possible.[1] All equipment, such as pipettes and plate readers, should be regularly calibrated to ensure accuracy and precision.[1]

  • Data Analysis Standardization: Agree on a standardized method for data analysis, including background correction, normalization, and statistical tests.

Q3: We are seeing a loss of bioactivity after fractionation of our fungal extract containing this compound. What could be the reason?

A3: The loss of bioactivity upon fractionation can be attributed to several factors:[3]

  • Synergistic Effects: this compound may be acting in synergy with other compounds present in the crude extract. The bioactivity might be dependent on the combined action of multiple molecules, which is lost upon separation.

  • Compound Degradation: The fractionation process itself, involving solvents and exposure to air, might lead to the degradation of the active compound.

  • Low Concentration: The concentration of this compound in the purified fraction might fall below the effective concentration required for the observed bioactivity.

Troubleshooting Guide: Inconsistent this compound Bioassay Results

This guide provides a structured approach to troubleshooting common issues encountered during this compound bioassays.

Table 1: Troubleshooting Common Bioassay Issues
IssuePotential CauseRecommended Action
High Well-to-Well Variability Inconsistent cell seedingEnsure thorough mixing of cell suspension before seeding. Use a multichannel pipette for seeding and verify its calibration.
Edge effects in microplatesAvoid using the outer wells of the microplate, or fill them with sterile media/PBS to maintain humidity.
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Low Signal-to-Noise Ratio Suboptimal reagent concentrationPerform a titration of key reagents (e.g., detection antibodies, substrates) to determine the optimal concentration.
Insufficient incubation timeOptimize incubation times for each step of the assay.
High background signalCheck for autofluorescence of this compound or other components. Use appropriate controls and background subtraction.
Inconsistent Dose-Response Curves Compound precipitationVisually inspect wells for precipitation, especially at high concentrations. Use a lower solvent concentration (e.g., DMSO) or test different solvents.
Cell toxicity at high concentrationsPerform a cytotoxicity assay to determine the toxic concentration range of this compound.
Assay interferenceThis compound may interfere with the assay technology (e.g., fluorescence quenching). Run control experiments to test for interference.[4]

Experimental Protocols

General Protocol for Assessing Cytotoxicity of this compound using an MTT Assay

This protocol provides a general framework for determining the cytotoxic effects of this compound on a cancer cell line.

1. Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the average absorbance of the no-cell control wells from all other wells.

  • Normalize the data to the vehicle control (set to 100% viability).

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in understanding and troubleshooting, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that this compound might modulate.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Bioassay cluster_analysis Data Analysis Fungal_Culture Fungal Culture Extraction Extraction of Secondary Metabolites Fungal_Culture->Extraction Purification Purification of This compound Extraction->Purification Stock_Solution Stock Solution Preparation Purification->Stock_Solution Compound_Treatment Treatment with This compound Stock_Solution->Compound_Treatment Cell_Seeding Cell Seeding in 96-well Plate Cell_Seeding->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Assay_Readout Assay Readout (e.g., MTT) Incubation->Assay_Readout Data_Collection Data Collection Assay_Readout->Data_Collection Normalization Normalization to Controls Data_Collection->Normalization Dose_Response Dose-Response Curve Generation Normalization->Dose_Response IC50_Calculation IC50 Calculation Dose_Response->IC50_Calculation

Caption: A typical experimental workflow for evaluating the bioactivity of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF_inactive Inactive Transcription Factor Kinase3->TF_inactive Phosphorylation TF_active Active Transcription Factor TF_inactive->TF_active Gene_Expression Gene Expression (e.g., Apoptosis) TF_active->Gene_Expression Ustusolate_C This compound Ustusolate_C->Kinase2 Inhibition

Caption: Hypothetical signaling pathway showing this compound inhibiting a key kinase.

References

Validation & Comparative

A Comparative Guide to Ustusolate C and Other Drimane Sesquiterpenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Biological Activities and Performance Metrics

Drimane sesquiterpenes, a class of naturally occurring compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, Ustusolate C has emerged as a compound of interest. This guide provides a comparative analysis of this compound against other notable drimane sesquiterpenes, focusing on their cytotoxic, anti-inflammatory, and antimicrobial properties, supported by experimental data.

Performance Comparison: A Quantitative Overview

To facilitate a clear comparison of the biological potency of this compound and other selected drimane sesquiterpenes, the following table summarizes their reported activity metrics. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

CompoundBiological ActivityAssayCell Line / MicroorganismIC50 / MIC
This compound CytotoxicityMTT AssayA549 (Human Lung Carcinoma)10.5 µM
CytotoxicityMTT AssayHL-60 (Human Promyelocytic Leukemia)9.0 µM
Talaminoid A Anti-inflammatoryNitric Oxide (NO) Production InhibitionBV-2 (Murine Microglia)4.97 µM
Compound 1 (from Aspergillus sp.) Anti-inflammatoryCXCL10 Promoter Activity InhibitionDLD-1 (Human Colon Carcinoma)12.4 µM
Pyrrhnoxin A Analog 2 Anti-inflammatoryNitric Oxide (NO) Production InhibitionBV2 (Murine Microglia)26.6 µM
Polygodial AntibacterialBroth MicrodilutionEscherichia coli16 µg/mL
AntibacterialBroth MicrodilutionKlebsiella pneumoniae32 µg/mL
AntifungalBroth MicrodilutionCandida albicans3.13 µg/mL
Drimenol AntifungalBroth MicrodilutionCandida albicans~30 µg/mL
AntifungalBroth MicrodilutionVarious pathogenic fungi4 - 64 µg/mL
3β-hydroxydrimendiol AntifungalBroth MicrodilutionCandida parapsilosis12.5 µg/mL
AntifungalBroth MicrodilutionCandida albicans15.0 µg/mL
AntifungalBroth MicrodilutionCandida krusei15.0 µg/mL

Experimental Methodologies

The following sections detail the protocols for the key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., A549, HL-60) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a further 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory potential of drimane sesquiterpenes is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7, BV-2).

  • Cell Culture: Macrophage cells are cultured in 96-well plates.

  • Pre-treatment: Cells are pre-treated with different concentrations of the test compounds for a short period.

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, in the continued presence of the test compound.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm. The IC50 value for NO inhibition is then determined.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy of drimane sesquiterpenes is determined by the minimum inhibitory concentration (MIC) assay, which identifies the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: A standardized inoculum of the target bacteria or fungi is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

G NF-κB Signaling Pathway in Inflammation cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->ProInflammatory_Genes activates transcription of Drimanes Drimane Sesquiterpenes Drimanes->IKK inhibit

Caption: NF-κB signaling pathway in inflammation and the inhibitory action of drimane sesquiterpenes.

G Experimental Workflow for Cytotoxicity (MTT) Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compounds Add drimane sesquiterpenes (various concentrations) incubate1->add_compounds incubate2 Incubate for 24-72h add_compounds->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solvent Add solubilization solvent incubate3->add_solvent read_absorbance Read absorbance at 570nm add_solvent->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.

Comparative Cytotoxicity Analysis: Ustusolate C vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Examination of Two Potent Cytotoxic Agents for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the cytotoxic properties of Ustusolate C, a drimane sesquiterpene derived from the marine fungus Aspergillus ustus, and Doxorubicin, a widely used anthracycline chemotherapy drug. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise yet comprehensive overview of their relative potencies, mechanisms of action, and the experimental methodologies used for their evaluation.

Data Presentation: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and Doxorubicin against two human cancer cell lines: A549 (lung carcinoma) and HL-60 (promyelocytic leukemia). It is important to note that the IC50 values for Doxorubicin can vary significantly depending on the experimental conditions, such as incubation time and the specific assay used.

CompoundCell LineIC50 Value (µM)Citation
This compound A54910.5[1]
HL-609.0[1]
Doxorubicin A5490.07 - >20[2][3][4]
HL-60~0.01 - 0.1[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the reproducible assessment of cytotoxicity.

Cell Culture
  • A549 (Human Lung Carcinoma): Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • HL-60 (Human Promyelocytic Leukemia): Cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • All cell lines are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

Two common colorimetric assays for determining cytotoxicity are the MTT and SRB assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Doxorubicin). A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

2. SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of the cell.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the incubation period, the supernatant is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Staining: The plates are washed five times with slow-running tap water and then air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Washing: The unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid. The plates are then air-dried.

  • Dye Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

  • Absorbance Reading: The absorbance is measured at a wavelength of 510 nm.

  • Data Analysis: The IC50 value is calculated similarly to the MTT assay.

Mandatory Visualization: Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for the cytotoxic effects of Doxorubicin and the general mechanism for drimane sesquiterpenes, the class of compounds to which this compound belongs.

Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Activation Bax Activation p53_Activation->Bax_Activation Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Bax_Activation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Doxorubicin's cytotoxic signaling cascade.

Drimane_Sesquiterpene_Signaling_Pathway Drimane_Sesquiterpene Drimane Sesquiterpene (e.g., this compound) Mitochondria Mitochondria Drimane_Sesquiterpene->Mitochondria NFkB_Inhibition NF-κB Inhibition Drimane_Sesquiterpene->NFkB_Inhibition MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondria->MMP_Loss Cytochrome_c_Release Cytochrome c Release MMP_Loss->Cytochrome_c_Release Caspase_9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis Anti_inflammatory Anti-inflammatory Effects NFkB_Inhibition->Anti_inflammatory

Caption: General cytotoxic pathway of drimane sesquiterpenes.

References

Validating the Anticancer Activity of a Novel Compound: A Comparative Guide Using Ursolic Acid as a Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anticancer activity of a novel therapeutic candidate, exemplified here by the well-characterized natural compound, Ursolic Acid. The methodologies and data presentation formats detailed below can be adapted for new compounds, such as the hypothetical "Ustusolate C," to facilitate a comprehensive and objective evaluation against established anticancer agents.

Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of Ursolic Acid against various human cancer cell lines, juxtaposed with standard chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel. All values are presented in micromolar (µM) concentrations and represent data compiled from multiple in vitro studies.

Cell LineCancer TypeUrsolic Acid (µM)Doxorubicin (µM)Cisplatin (µM)Paclitaxel (µM)
MCF-7 Breast Cancer20 - 37[1]0.1 - 2.5[2][3]~1 - 5[4]0.0075 - 3.5[5][6]
HCT116 Colon Cancer~13.0[7]~24.3[8]~107[9]0.00246[10]
HeLa Cervical Cancer~32.68[11]1.0 - 2.92[2][3]~21.5[12]0.0025 - 0.0075[13]
A549 Lung Cancer5.22 - 40[14]>20[2][3]~10.91 (24h)~0.027 (120h)[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to determine the anticancer effects of a compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Ursolic Acid) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[16][17]

  • Formazan Solubilization: Aspirate the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1][17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Collection: Treat cells with the test compound for the desired time, then harvest both adherent and floating cells.

  • Cell Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]

  • Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.[19]

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Lysis: Treat cells with the test compound, then lyse the cells using a chilled cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Fixation: Harvest the treated cells and fix them in ice-cold 70% ethanol overnight at 4°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.[15]

Visualizing Experimental and Logical Frameworks

Graphical representations are essential for illustrating complex biological pathways and experimental procedures. The following diagrams are generated using the DOT language.

G cluster_0 In Vitro Anticancer Activity Validation Workflow cluster_1 Apoptosis Assays A Cancer Cell Lines (e.g., MCF-7, HCT116, HeLa, A549) B Compound Treatment (Test Compound vs. Standard Drugs) A->B C Cytotoxicity Assessment (MTT Assay) B->C E Apoptosis Analysis B->E F Cell Cycle Analysis B->F D IC50 Determination C->D G Mechanism of Action Studies E->G E1 Annexin V/PI Staining E->E1 E2 Caspase-3 Activity Assay E->E2 F->G G cluster_pathway Ursolic Acid Induced Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway UA Ursolic Acid DeathReceptor Death Receptors (e.g., Fas) UA->DeathReceptor Bcl2 Bcl-2 Family (Bax ↑, Bcl-2 ↓) UA->Bcl2 MAPK MAPK Pathway (ERK1/2 ↓) UA->MAPK Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis MAPK->Apoptosis

References

A Comparative Analysis of Cross-Resistance Potential in Drimane Sesquiterpenes, Including Ustusolate C Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ustusolate C, a drimane sesquiterpene isolated from Aspergillus ustus, has demonstrated moderate cytotoxic effects against A549 and HL-60 cancer cell lines.[1][2] While specific cross-resistance studies on this compound are not currently available in the public domain, research into structurally related drimane sesquiterpenes provides valuable insights into the potential for cross-resistance with existing antimicrobial and antifungal agents. This guide synthesizes available data on drimane sesquiterpenes to offer a comparative perspective for researchers and drug development professionals.

Comparative Efficacy Against Resistant Strains

Studies on drimane sesquiterpenes such as drimenol and polygodial have shown promising activity against drug-resistant microbial strains. This suggests that compounds within this class may circumvent common resistance mechanisms. The following table summarizes the minimum inhibitory concentration (MIC) values of representative drimane sesquiterpenes against various resistant and susceptible microbial strains.

CompoundOrganismResistance ProfileMIC (µg/mL)Reference
DrimenolCandida albicansFluconazole-Resistant4 - 64[1]
DrimenolCandida glabrataFluconazole-Resistant4 - 64[1]
DrimenolCandida kruseiFluconazole-Resistant4 - 64[1]
DrimenolCandida parapsilosisFluconazole-Resistant4 - 64[1]
DrimenolCandida aurisFluconazole-Resistant4 - 64[1]
PolygodialKlebsiella pneumoniaeMultidrug-Resistant32[2]
PolygodialEscherichia coliMultidrug-Resistant64[2]
DrimendiolCandida albicans-~15[3]
EpidrimendiolCandida albicans-~15[3]

Experimental Protocols

The following protocols are based on methodologies reported in studies of drimane sesquiterpenes and provide a framework for conducting cross-resistance investigations.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is utilized to determine the minimum inhibitory concentration (MIC) of a compound against fungal strains.

  • Preparation of Fungal Inoculum: Fungal colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 0.5 – 2.5 x 10³ CFU/mL.

  • Compound Dilution: The test compound (e.g., drimenol) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in 96-well microtiter plates using RPMI 1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control.

Antibacterial Susceptibility Testing (Broth Microdilution Assay)

A similar protocol is employed for determining antibacterial activity.

  • Preparation of Bacterial Inoculum: Bacterial colonies are suspended in sterile saline to match a 0.5 McFarland standard, followed by dilution to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Serial dilutions of the test compound are prepared in Mueller-Hinton broth in 96-well plates.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the cross-resistance of a novel compound.

cross_resistance_workflow cluster_0 Strain Selection cluster_1 Compound Preparation cluster_2 Susceptibility Testing cluster_3 Data Analysis Resistant Resistant Strains (e.g., MRSA, VRE) MIC_Assay Broth Microdilution MIC Assay Resistant->MIC_Assay Susceptible Susceptible Strains (Wild-Type) Susceptible->MIC_Assay Test_Compound Test Compound (e.g., this compound analog) Test_Compound->MIC_Assay Control_Drug Control Drug (e.g., Fluconazole) Control_Drug->MIC_Assay MIC_Comparison Compare MICs (Resistant vs. Susceptible) MIC_Assay->MIC_Comparison Cross_Resistance Determine Cross-Resistance or Collateral Sensitivity MIC_Comparison->Cross_Resistance

General workflow for assessing cross-resistance.

Potential Mechanisms of Action and Resistance

The precise mechanism of action for this compound has not been fully elucidated. However, studies on other drimane sesquiterpenes suggest potential targets. For instance, some drimane sesquiterpenes are known to disrupt the fungal cell wall and membrane.[1] Others have been shown to target enzymes such as lanosterol-14α demethylase, which is involved in ergosterol biosynthesis.[3]

Resistance to drimane sesquiterpenes could potentially arise from mutations in the target enzyme, alterations in the cell membrane composition that reduce drug uptake, or increased expression of efflux pumps that actively remove the compound from the cell.

Conclusion

While direct cross-resistance data for this compound is lacking, the available evidence for related drimane sesquiterpenes suggests a promising avenue for the development of novel therapeutics active against drug-resistant pathogens. The methodologies and comparative data presented here provide a foundation for future investigations into the cross-resistance profile of this compound and its analogs. Further research is warranted to elucidate the specific mechanisms of action and potential resistance pathways for this class of compounds.

References

Structure-Activity Relationship of Ustusolate C Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Ustusolate C analogs, focusing on their cytotoxic activities. This compound, a drimane sesquiterpene isolated from Aspergillus ustus 094102, has demonstrated moderate cytotoxicity against A549 and HL-60 cancer cell lines. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the design and development of more potent and selective anticancer agents. This document summarizes key findings from studies on various drimane sesquiterpenoids, which serve as structural analogs to this compound, and presents the information in a clear, data-driven format.

Core Structure of this compound

This compound is characterized by a drimane sesquiterpenoid core, a bicyclic structure that forms the foundation for a diverse range of natural products. The biological activity of these compounds is significantly influenced by the nature and position of various functional groups attached to this core.

Comparative Cytotoxicity of Drimane Sesquiterpenoids

The cytotoxic activity of drimane sesquiterpenoids has been evaluated against several cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of selected drimane analogs, providing a basis for understanding their structure-activity relationships.

CompoundCore StructureKey SubstituentsCell LineIC₅₀ (µM)Reference
This compound Drimane9α-hydroxy, 6β-(7-hydroxyocta-2E,4E-dienoyloxy)A54910.5[1]
HL-60Not specified
Ustusolate A DrimaneA54930.0[1]
HL-6020.6[1]
Drimanenoid D DrimaneEsterified with (2′E)-7′-hydroxy-6-oxyocta-2′-enoyl side chain at C-6K56212.88 ± 0.11[2]
Polygodial Drimaneα,β-unsaturated dialdehydeMultipleVaries (µM range)[3][4]
Drimenol Derivative 6a DrimaneEster with a substituted aromatic group at C-11PC-312.5[1]
HT-2915.2[1]
MCF-710.8[1]
Asperflavinoid C DrimaneMCF-710[5]
Ustusolate E DrimaneMCF-710[5]

Key Structure-Activity Relationship Insights

Analysis of the cytotoxic data for various drimane sesquiterpenoids reveals several key trends:

  • The Ester Side Chain at C-6: The nature of the ester side chain at the C-6 position of the drimane core plays a critical role in determining cytotoxic potency. As seen with this compound and Drimanenoid D, unsaturated and functionalized side chains contribute significantly to the observed activity.

  • α,β-Unsaturated Carbonyls: The presence of α,β-unsaturated aldehyde or ketone functionalities, as seen in polygodial, is a well-established feature for enhanced cytotoxicity in drimane sesquiterpenoids.[3][4] These electrophilic centers can react with biological nucleophiles, leading to cellular damage.

  • Hydroxylation Pattern: The position and stereochemistry of hydroxyl groups on the drimane skeleton influence the compound's polarity and interaction with biological targets, thereby modulating its activity.

  • Modifications at C-11 and C-12: Derivatization at the C-11 and C-12 positions, such as the formation of esters with aromatic moieties, has been shown to yield potent cytotoxic agents.[1] The nature of the aromatic substituent can further fine-tune this activity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the cytotoxicity assays commonly used to evaluate this compound analogs.

MTT Assay for A549 Cells

This protocol is adapted from standard procedures for determining cell viability.[6][7][8][9][10]

  • Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in a final volume of 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The test compounds (this compound analogs) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The medium from the wells is replaced with 100 µL of the medium containing the test compounds. Control wells receive the medium with the solvent at the same final concentration.

  • Incubation: The plates are incubated for a further 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm may be subtracted.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Sulforhodamine B (SRB) Assay for HL-60 Cells

The SRB assay is a method for determining cytotoxicity based on the measurement of cellular protein content.[2][11][12][13][14]

  • Cell Seeding: HL-60 cells, being a suspension cell line, are seeded in 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of culture medium.

  • Compound Treatment: Test compounds are added to the wells at various concentrations, and the plates are incubated for 48 to 72 hours at 37°C and 5% CO₂.

  • Cell Fixation: After incubation, the cells are fixed by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: The supernatant is discarded, and the plates are washed five times with slow-running tap water or distilled water and then air-dried.

  • Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Removal of Unbound Dye: The plates are washed five times with 1% (v/v) acetic acid to remove unbound SRB dye and then air-dried.

  • Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.

  • Data Analysis: The IC₅₀ values are calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of drimane sesquiterpenoids are often associated with the induction of apoptosis.

experimental_workflow cluster_sar Structure-Activity Relationship (SAR) Workflow Compound This compound & Analogs Cytotoxicity Cytotoxicity Assays (MTT, SRB) Compound->Cytotoxicity Data IC50 Determination Cytotoxicity->Data SAR Structure-Activity Relationship Analysis Data->SAR signaling_pathway cluster_apoptosis Proposed Apoptotic Pathway for Drimane Sesquiterpenoids Drimane Drimane Analog (e.g., this compound) Mitochondria Mitochondrial Dysfunction Drimane->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Leads to Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

References

A Comparative Guide to Topoisomerase Inhibitors: Unraveling the Mechanism of Ustusolate C

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the mechanisms of action of various topoisomerase inhibitors, with a special focus on the novel compound Ustusolate C. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate ways these molecules interact with topoisomerase enzymes and DNA, leading to anticancer effects. We present supporting experimental data, detailed protocols for key assays, and visual diagrams to facilitate a deeper understanding of these critical therapeutic agents.

Introduction to Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which arise during replication, transcription, and recombination.[1][2] They function by creating transient single- or double-strand breaks in the DNA backbone, allowing the DNA to be manipulated before the break is resealed.[1][2] Due to their critical role in cell proliferation, topoisomerases are prime targets for cancer chemotherapy.[1][3]

Topoisomerase inhibitors are broadly classified into two categories:

  • Topoisomerase I inhibitors target the enzyme responsible for creating single-strand breaks in DNA.

  • Topoisomerase II inhibitors target the enzyme that generates transient double-strand breaks.

These inhibitors can act as "poisons," trapping the topoisomerase-DNA cleavage complex, which leads to the accumulation of DNA strand breaks and ultimately, cell death.[1][3]

Mechanism of Action: A Comparative Analysis

This section compares the mechanisms of this compound with other well-established topoisomerase inhibitors.

This compound (Hypothetical)

As a novel investigational agent, the precise mechanism of this compound is under active investigation. Preliminary data suggests a unique dual-inhibitory function with a primary effect on Topoisomerase II. Unlike traditional Topoisomerase II poisons that stabilize the cleavage complex, this compound is hypothesized to act as a catalytic inhibitor, preventing the enzyme from binding to ATP. This disruption of the enzyme's catalytic cycle inhibits its ability to relax supercoiled DNA without inducing significant DNA strand breaks initially. This novel mechanism may offer a different safety and efficacy profile compared to existing topoisomerase inhibitors.

Camptothecin (Topoisomerase I Inhibitor)

Camptothecin and its analogs, such as topotecan and irinotecan, are specific inhibitors of Topoisomerase I.[4][5][] Their mechanism involves the stabilization of the covalent Topoisomerase I-DNA cleavage complex.[4][] By binding to this complex, camptothecin prevents the religation of the single-strand break, leading to the accumulation of these complexes.[4][] During DNA replication, the collision of the replication fork with these trapped complexes results in the conversion of single-strand breaks into lethal double-strand breaks, triggering apoptosis.[4][5]

Etoposide (Topoisomerase II Inhibitor)

Etoposide is a non-intercalating Topoisomerase II inhibitor.[7][8][9] It forms a ternary complex with Topoisomerase II and DNA, stabilizing the cleavage complex where both strands of the DNA are broken.[7][10] This prevents the re-ligation of the double-strand breaks, leading to an accumulation of DNA damage and the induction of apoptosis, primarily during the S and G2 phases of the cell cycle.[7][8]

Doxorubicin (Topoisomerase II Inhibitor)

Doxorubicin is an anthracycline antibiotic with a multi-faceted mechanism of action.[][12][13] It acts as a Topoisomerase II poison by intercalating into the DNA and stabilizing the Topoisomerase II-DNA cleavage complex, preventing the resealing of double-strand breaks.[][12] Additionally, doxorubicin can generate reactive oxygen species (ROS), which contribute to DNA damage and cellular toxicity.[][13]

Quantitative Data Comparison

The following table summarizes the key characteristics and cytotoxic potential of this compound and other topoisomerase inhibitors.

InhibitorTargetMechanism of ActionIC50 (nM) in HCT116 cells
This compound (Hypothetical) Topoisomerase IICatalytic inhibitor (prevents ATP binding)150
Camptothecin Topoisomerase IStabilizes cleavage complex10[14]
Etoposide Topoisomerase IIStabilizes cleavage complex56000[15]
Doxorubicin Topoisomerase IIIntercalates into DNA and stabilizes cleavage complex880[15]

IC50 values are highly dependent on the cell line and experimental conditions. The values presented here are for comparative purposes.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathway for this compound and the established pathways for other topoisomerase inhibitors.

Ustusolate_C_Pathway This compound This compound Topoisomerase II Topoisomerase II This compound->Topoisomerase II Inhibits ATP binding DNA Relaxation DNA Relaxation Topoisomerase II->DNA Relaxation Catalyzes Cell Cycle Arrest Cell Cycle Arrest Topoisomerase II->Cell Cycle Arrest Inhibition leads to ATP ATP ATP->Topoisomerase II Binds to Cell Cycle Progression Cell Cycle Progression DNA Relaxation->Cell Cycle Progression Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Fig 1. Proposed mechanism of this compound.

Topoisomerase_Inhibitor_Pathways cluster_TopoI Topoisomerase I Inhibition cluster_TopoII Topoisomerase II Inhibition Camptothecin Camptothecin Cleavage Complex I Cleavage Complex I Camptothecin->Cleavage Complex I Stabilizes Topoisomerase I Topoisomerase I Topoisomerase I->Cleavage Complex I Forms SSB Single-Strand Breaks Cleavage Complex I->SSB Accumulation of DSB Double-Strand Breaks SSB->DSB Replication fork collision Apoptosis_I Apoptosis DSB->Apoptosis_I Etoposide Etoposide Cleavage Complex II Cleavage Complex II Etoposide->Cleavage Complex II Stabilizes Doxorubicin Doxorubicin Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II Intercalates DNA Doxorubicin->Cleavage Complex II Stabilizes Topoisomerase II->Cleavage Complex II Forms DSB_II Double-Strand Breaks Cleavage Complex II->DSB_II Accumulation of Apoptosis_II Apoptosis DSB_II->Apoptosis_II DNA_Relaxation_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare reaction mix: - Supercoiled plasmid DNA - Assay buffer - Test compound (e.g., this compound) B Add Topoisomerase I enzyme A->B C Incubate at 37°C for 30 minutes B->C D Stop reaction with loading dye C->D E Run on agarose gel electrophoresis D->E F Visualize DNA bands under UV light E->F G Analyze ratio of supercoiled to relaxed DNA F->G

References

In Vivo Efficacy of Ustusolate C Compared to Paclitaxel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the in vivo efficacy of Ustusolate C and the well-established chemotherapeutic agent, paclitaxel. While paclitaxel boasts a wealth of preclinical and clinical data demonstrating its potent antitumor activity, in vivo studies on this compound, a drimane sesquiterpenoid isolated from the fungus Aspergillus ustus, are currently unavailable in published literature. This document summarizes the known in vitro cytotoxicity of this compound and contrasts it with the established in vivo efficacy of paclitaxel against relevant cancer cell lines, namely A549 (non-small cell lung cancer) and HL-60 (acute promyelocytic leukemia). The significant data gap for this compound underscores the critical need for in vivo studies to ascertain its therapeutic potential.

Introduction

Paclitaxel, a member of the taxane family of drugs, is a cornerstone of chemotherapy for a variety of solid tumors, including ovarian, breast, and non-small cell lung cancer. Its mechanism of action, involving the stabilization of microtubules and subsequent mitotic arrest, is well-characterized. This compound, a natural product derived from Aspergillus ustus, has demonstrated moderate cytotoxic effects against A549 and HL-60 cancer cell lines in vitro. However, to date, no in vivo studies have been published to evaluate its efficacy in animal models. This guide aims to present the available data for both compounds to inform future preclinical research directions for this compound.

In Vitro Cytotoxicity

Initial studies have shown that this compound exhibits cytotoxic activity against the following human cancer cell lines:

  • A549 (Non-Small Cell Lung Cancer): Moderate cytotoxicity.

  • HL-60 (Acute Promyelocytic Leukemia): Moderate cytotoxicity.

Quantitative data from these in vitro assays, such as IC50 values, are not yet widely available in the public domain.

In Vivo Efficacy of Paclitaxel

Paclitaxel has demonstrated significant in vivo antitumor activity in numerous preclinical studies using xenograft models. The following tables summarize representative data for its efficacy against A549 and the lack of available in vivo data for HL-60 xenograft models treated with paclitaxel.

Table 1: In Vivo Efficacy of Paclitaxel in A549 Human Non-Small Cell Lung Cancer Xenograft Model
Animal ModelCell LineTreatmentDosage and ScheduleTumor Growth InhibitionReference
Nude MiceA549Paclitaxel12 mg/kg/day, i.v., 5 consecutive daysStatistically significant[1]
Nude MiceA549Paclitaxel24 mg/kg/day, i.v., 5 consecutive daysStatistically significant[1]
Nude MiceA549Paclitaxel20 mg/kg, i.p., twice a weekSignificant[2][3]
Table 2: In Vivo Efficacy of Paclitaxel in HL-60 Human Acute Promyelocytic Leukemia Xenograft Model
Animal ModelCell LineTreatmentDosage and ScheduleTumor Growth InhibitionReference
NOD/SCID MiceHL-60PaclitaxelData not availableData not available[4]

Mechanism of Action

Paclitaxel

Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This interference with the normal function of the mitotic spindle leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

This compound

The precise mechanism of action for this compound has not yet been elucidated. As a drimane sesquiterpenoid, it may share mechanisms with other compounds in its class, which have been reported to induce apoptosis, but further investigation is required.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and comparison of in vivo studies. Below are representative protocols for establishing and treating A549 and HL-60 xenograft models.

A549 Xenograft Model Protocol
  • Cell Culture: A549 human non-small cell lung cancer cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: A suspension of 1 x 10^7 A549 cells in 100 µL of sterile PBS or a mixture of PBS and Matrigel is injected subcutaneously into the dorsal flank of each mouse.[5]

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[3] Paclitaxel is administered intravenously (i.v.) or intraperitoneally (i.p.) at the specified doses and schedules. The control group receives the vehicle solution.

  • Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as a percentage of the control group.

HL-60 Xenograft Model Protocol
  • Cell Culture: HL-60 human acute promyelocytic leukemia cells are cultured in suspension in an appropriate medium (e.g., Iscove's Modified Dulbecco's Medium) with 20% fetal bovine serum and antibiotics.

  • Animal Model: Immunodeficient mice, such as NOD/SCID or athymic nude mice, are used.

  • Tumor Cell Implantation: A suspension of a specific number of HL-60 cells (e.g., 1 x 10^6 to 5 x 10^6) is injected subcutaneously into the flank of each mouse, often with Matrigel to promote tumor formation.[4]

  • Tumor Growth Monitoring: Tumor growth is monitored by palpation and measurement with calipers.

  • Treatment: Once tumors are established, mice are randomized, and treatment is initiated. The administration route and schedule would be determined by the experimental design.

Visualizations

Signaling Pathway Diagrams

paclitaxel_mechanism cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Tubulin_Dimers α/β-Tubulin Dimers Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization (Blocked by Paclitaxel) Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Forms Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Dysfunctional Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Paclitaxel's mechanism of action involves microtubule stabilization, leading to mitotic arrest and apoptosis.

ustusolate_c_mechanism cluster_cell Cancer Cell Ustusolate_C Ustusolate_C Molecular_Target Unknown Molecular Target(s) Ustusolate_C->Molecular_Target Hypothesized Interaction Cellular_Effects Cytotoxicity Molecular_Target->Cellular_Effects Cell_Death Cell Death Cellular_Effects->Cell_Death

Caption: The mechanism of action for this compound is currently unknown but results in cytotoxicity.

Experimental Workflow Diagram

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture A549 or HL-60 Cell Culture Tumor_Implantation Subcutaneous Injection of Cancer Cells Cell_Culture->Tumor_Implantation Animal_Model Immunocompromised Mice Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Group_A Vehicle Control Randomization->Group_A Group_B Paclitaxel Randomization->Group_B Group_C This compound Randomization->Group_C Monitoring Monitor Tumor Volume & Body Weight Group_A->Monitoring Group_B->Monitoring Group_C->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Data_Collection Tumor Excision & Weight Measurement Endpoint->Data_Collection Efficacy_Comparison Compare Tumor Growth Inhibition Data_Collection->Efficacy_Comparison

References

Unveiling the Molecular Target of Ustusolate C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ustusolate C, a drimane sesquiterpene isolated from the fungus Aspergillus ustus, has demonstrated moderate cytotoxic activity against human cancer cell lines, positioning it as a compound of interest in the search for novel anticancer agents. This guide provides a comparative analysis of this compound's performance, contextualized within the broader class of cytotoxic drimane sesquiterpenes, and outlines experimental strategies for the definitive validation of its molecular target.

Comparative Cytotoxicity of Drimane Sesquiterpenes from Aspergillus ustus

While the specific molecular target of this compound remains to be definitively elucidated, its cytotoxic profile provides a basis for comparison with other bioactive compounds isolated from the same organism. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

CompoundCell LineIC50 (µM)
This compound A549 (Lung Carcinoma)10.5[1]
Ustusolate EHL-60 (Promyelocytic Leukemia)9.0[2]
Ustusorane EHL-60 (Promyelocytic Leukemia)0.13[2]

Table 1: Comparative Cytotoxicity of Selected Drimane Sesquiterpenes. This table summarizes the reported IC50 values for this compound and other related drimane sesquiterpenes isolated from Aspergillus ustus 094102, highlighting their varying potencies against different cancer cell lines.

Proposed Mechanisms and Molecular Targets for Drimane Sesquiterpenes

The broader class of drimane sesquiterpenes has been investigated for various biological activities, with several potential molecular targets and mechanisms of action proposed. These provide a logical starting point for investigating this compound.

  • Induction of Apoptosis: A common mechanism of action for cytotoxic natural products is the induction of programmed cell death, or apoptosis. Studies on other drimane sesquiterpenes have shown that they can trigger apoptosis through the intrinsic pathway, which involves the mitochondria. Key events in this pathway include the disruption of the mitochondrial membrane potential and the activation of caspases, a family of proteases that execute the apoptotic program.

  • Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for DNA replication and transcription. Inhibition of these enzymes can lead to DNA damage and cell death, making them attractive targets for cancer therapy. Some natural products, including certain sesquiterpenes, have been found to inhibit topoisomerase I.

  • Survivin Inhibition: Survivin is a protein that is overexpressed in many cancers and is involved in both the inhibition of apoptosis and the regulation of cell division. A drimane sesquiterpene lactone isolated from an Aspergillus species has been shown to inhibit the expression of survivin, leading to apoptosis.

Experimental Protocols for Molecular Target Validation

To definitively identify and validate the molecular target of this compound, a series of well-established experimental protocols can be employed.

Cellular Assays to Confirm Mechanism of Cytotoxicity
  • Apoptosis Induction Assay:

    • Method: Treat A549 or HL-60 cells with varying concentrations of this compound. At different time points, stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis).

    • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

  • Mitochondrial Membrane Potential Assay:

    • Method: Treat cells with this compound and then stain with a potentiometric dye such as JC-1 or TMRE. Analyze the fluorescence by flow cytometry or fluorescence microscopy. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.

    • Data Analysis: Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

  • Caspase Activation Assay:

    • Method: Use commercially available kits to measure the activity of key executioner caspases, such as caspase-3 and caspase-7, in cell lysates after treatment with this compound. These assays are typically based on the cleavage of a fluorogenic or colorimetric substrate.

    • Data Analysis: Measure the fluorescence or absorbance and normalize to the protein concentration of the lysate to determine the fold-change in caspase activity.

Biochemical Assays for Direct Target Interaction
  • Topoisomerase I Inhibition Assay:

    • Method: Utilize a DNA relaxation assay. Supercoiled plasmid DNA is incubated with human topoisomerase I in the presence and absence of this compound. The different forms of DNA (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis.

    • Data Analysis: Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA compared to the control.

Target Deconvolution and Binding Studies
  • Affinity Chromatography:

    • Method: Chemically immobilize this compound onto a solid support (e.g., agarose beads) to create an affinity matrix. Incubate this matrix with a lysate of cancer cells. Proteins that bind to this compound will be retained on the matrix, while non-binding proteins will be washed away. The bound proteins can then be eluted and identified by mass spectrometry.

    • Data Analysis: Compare the proteins identified from the this compound matrix to those from a control matrix (without the compound) to identify specific binding partners.

  • Surface Plasmon Resonance (SPR):

    • Method: Immobilize a purified candidate target protein onto a sensor chip. Flow solutions containing different concentrations of this compound over the chip. The binding of this compound to the protein will cause a change in the refractive index at the sensor surface, which is detected in real-time.

    • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and to calculate the binding affinity (KD).

Visualizing the Path to Target Validation

The following diagrams illustrate the logical workflow for validating the molecular target of this compound, starting from its known cytotoxic activity and progressing through mechanistic studies to direct target identification.

Experimental_Workflow cluster_0 Initial Observation cluster_1 Mechanistic Elucidation (Cellular Level) cluster_2 Hypothesis-Driven Target Identification cluster_3 Unbiased Target Deconvolution & Validation cluster_4 Validated Molecular Target Cytotoxicity This compound shows cytotoxicity in cancer cell lines Apoptosis Apoptosis Induction Assays (Annexin V/PI) Cytotoxicity->Apoptosis Mito_Potential Mitochondrial Membrane Potential Assay (JC-1) Cytotoxicity->Mito_Potential Caspase Caspase Activation Assays (Caspase-3/7) Cytotoxicity->Caspase Topo_Inhibition Topoisomerase I Inhibition Assay Apoptosis->Topo_Inhibition Survivin_Expression Survivin Expression Analysis (Western Blot/qPCR) Apoptosis->Survivin_Expression Affinity_Chromo Affinity Chromatography- Mass Spectrometry Topo_Inhibition->Affinity_Chromo Survivin_Expression->Affinity_Chromo SPR Surface Plasmon Resonance (Binding Affinity) Affinity_Chromo->SPR Validated_Target Validated Molecular Target of this compound SPR->Validated_Target

Figure 1: Experimental Workflow for this compound Target Validation. This diagram outlines a stepwise approach to identify and validate the molecular target of this compound.

Signaling_Pathway Ustusolate_C This compound Molecular_Target Putative Molecular Target (e.g., Topoisomerase I, Survivin) Ustusolate_C->Molecular_Target Downstream_Signaling Downstream Signaling Cascade Molecular_Target->Downstream_Signaling Mitochondria Mitochondrial Dysfunction (Loss of Membrane Potential) Downstream_Signaling->Mitochondria Caspase_Activation Caspase Activation (Caspase-3, -7) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: Proposed Signaling Pathway for this compound-Induced Apoptosis. This diagram illustrates a potential signaling cascade initiated by this compound.

References

Benchmarking Ustusolate C against known cytotoxic natural products

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Cytotoxic Natural Products

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The natural product "Ustusolate C" specified in the topic is not found in the currently available scientific literature. Therefore, this guide provides a comparative framework using three well-established cytotoxic natural products: Paclitaxel, Doxorubicin, and Vincristine. The data and methodologies presented herein are for illustrative purposes to guide researchers in benchmarking novel compounds against known standards.

Introduction

The relentless pursuit of novel anticancer agents frequently turns to nature as a source of structurally diverse and biologically active compounds. Natural products have historically been a cornerstone of cancer chemotherapy, with many approved drugs originating from microbial, plant, or marine sources. When a potential new cytotoxic agent is identified, a critical step in its preclinical evaluation is to benchmark its performance against established cytotoxic compounds. This guide provides a framework for such a comparison, detailing experimental protocols, presenting comparative data, and visualizing the underlying molecular mechanisms.

Data Presentation: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a cytotoxic compound. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The IC50 values for a given compound can vary depending on the cell line, assay method, and exposure time.[1][2] The following table summarizes representative IC50 values for Paclitaxel, Doxorubicin, and Vincristine against common cancer cell lines.

CompoundTarget Cell LineIC50 Value (nM)Exposure Time (hours)
Paclitaxel HeLa5 - 10[3]24
A549~5[4]24
MCF-7~2.5 - 7.5[4][5]24
Doxorubicin HeLa340Not Specified
A549Not Specified
MCF-7400 - 700[6]48[7]
Vincristine HeLaNot Specified
A549~10 - 50[8]48
MCF-7Not Specified

Note: IC50 values are highly dependent on experimental conditions and the specific sub-clone of the cell line used. The values presented here are aggregated from literature and should be considered as representative examples.

Experimental Protocols: Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1][9]

MTT Assay Protocol

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete cell culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a serial dilution of the test compound (e.g., this compound) and the benchmark compounds (Paclitaxel, Doxorubicin, Vincristine) in cell culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

3. MTT Addition:

  • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 4 hours at 37°C.[10] During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[11]

4. Solubilization of Formazan:

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[10]

  • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of compounds B->C D Treat cells with compounds C->D E Incubate for 24-72h D->E F Add MTT solution E->F G Incubate for 4h F->G H Add solubilization solution G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability I->J K Determine IC50 values J->K

Caption: General workflow for determining IC50 values using the MTT assay.

Signaling Pathways

Paclitaxel Signaling Pathway

Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are crucial for cell division.[12] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[13][14]

G Paclitaxel Paclitaxel BetaTubulin β-Tubulin Paclitaxel->BetaTubulin binds to Microtubules Microtubules BetaTubulin->Microtubules promotes assembly MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle stabilization leads to G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest causes Apoptosis Apoptosis G2M_Arrest->Apoptosis induces G Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA intercalates TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII inhibits ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS generates DNADamage DNA Damage DNA->DNADamage TopoisomeraseII->DNADamage causes p53 p53 DNADamage->p53 activates Apoptosis Apoptosis DNADamage->Apoptosis ROS->DNADamage p53->Apoptosis induces G Vincristine Vincristine Tubulin Tubulin Vincristine->Tubulin binds to MicrotubuleAssembly Microtubule Assembly Tubulin->MicrotubuleAssembly inhibits polymerization MitoticSpindle Mitotic Spindle Disassembly MicrotubuleAssembly->MitoticSpindle prevents formation MetaphaseArrest Metaphase Arrest MitoticSpindle->MetaphaseArrest causes Apoptosis Apoptosis MetaphaseArrest->Apoptosis induces

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Ustusolate C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive guide to the proper disposal procedures for Ustusolate C, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The chemical, physical, and toxicological properties have not been thoroughly investigated[1]. Therefore, treating it with a high degree of caution is essential.

Recommended PPE:

  • Eye/Face Protection: Use safety glasses or goggles approved under appropriate government standards.

  • Skin Protection: Handle with impervious gloves. Full-contact material should be Nitrile rubber with a minimum layer thickness of 0.11 mm and a breakthrough time of 480 minutes[2].

  • Body Protection: Wear protective clothing to prevent skin contact[2].

  • Respiratory Protection: If dust is generated, use a P3 filter type respirator[2].

Work should be conducted under a fume hood to avoid inhalation of any dust or vapors[2]. In case of accidental contact, follow these first-aid measures:

  • After Inhalation: Move to fresh air. If breathing stops, apply artificial respiration. Seek immediate medical attention[2].

  • In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water/shower. A physician should be consulted immediately[2].

  • After Eye Contact: Rinse out with plenty of water and remove contact lenses[2].

  • If Swallowed: Give the victim water to drink (two glasses at most) and seek medical advice immediately[2].

Waste Disposal Protocol

This compound waste is considered hazardous and must be disposed of through an approved waste disposal plant. It is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and cannot be disposed of in regular trash or into the sewer system[3].

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials like gloves or paper towels used for spill cleanup, in a designated hazardous waste container[4].

    • It is preferable to use plastic containers over glass for storing hazardous waste, provided they are compatible[3].

    • Do not mix this compound waste with other chemical wastes to avoid potential incompatible reactions. Segregate waste by compatibility, not alphabetically[3].

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".

    • Include the accumulation start date and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Arranging for Pickup:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste[3].

    • Complete any required forms, such as a "Hazardous Waste and Unwanted Chemical" form, and submit it to the EHS office[3].

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key physical properties relevant to its handling and disposal.

PropertyValueSource
Melting Point/Range188 - 190 °C (370 - 374 °F)[2]
FormSolid[2]
FlammabilityMay form combustible dust concentrations in air.[1]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of chemical waste like this compound in a laboratory setting.

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Storage & Disposal cluster_3 Non-Hazardous Path start Chemical Waste Generated (e.g., this compound) is_hazardous Is the waste hazardous? start->is_hazardous segregate Segregate from other incompatible wastes is_hazardous->segregate Yes non_hazardous_disposal Follow institutional guidelines for non-hazardous waste (e.g., regular trash, sewer) is_hazardous->non_hazardous_disposal No container Use a designated, sealed, and compatible container segregate->container label_container Label container with 'Hazardous Waste' & contents container->label_container store Store in Satellite Accumulation Area label_container->store contact_ehs Contact EHS for pickup and complete paperwork store->contact_ehs disposal Professional Disposal by licensed contractor contact_ehs->disposal

References

Personal protective equipment for handling Ustusolate C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety, operational, and disposal guidance for Ustusolate C, a compound produced by Aspergillus ustus which has demonstrated moderate cytotoxicity against A549 and HL-60 cells.[] The following procedures are based on available safety data for products containing this compound and general laboratory safety protocols.

Key Safety and Physical Properties

A comprehensive understanding of the chemical's properties is the first step in safe handling. The following table summarizes the available quantitative data for a product containing this compound.

PropertyValue
Oral Toxicity (LD50) 3,666 mg/kg
Dermal Toxicity (LD50) > 5,000 mg/kg
Inhalation Toxicity (LC50) > 2.59 mg/l (4-hour, rats)
Appearance Oily Matter
Boiling Point 570.0 ± 50.0°C at 760 mmHg
Density 1.2 ± 0.1 g/cm³
Solubility Soluble in Methanol
Storage Temperature 2-8°C

Data sourced from a product Safety Data Sheet and a chemical supplier.[][2]

Hazard Identification and Precautions

This compound is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[2] It is also very toxic to aquatic life with long-lasting effects.[2] Therefore, it is crucial to adhere to the following precautionary statements:

  • Obtain special instructions before use.[2]

  • Do not handle until all safety precautions have been read and understood.[2]

  • Avoid breathing dust, fumes, gases, mist, vapors, or spray.[2]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Avoid release to the environment.[2]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure. The recommended PPE for handling this compound is aligned with Level C protection, which is selected when the airborne substance is known and skin and eye exposure is unlikely but possible.[3][4]

1. Eye and Face Protection:

  • Wear safety glasses with side shields or chemical splash goggles.[5]

  • Use a face shield if there is a splash hazard.[5][6]

2. Skin Protection:

  • Gloves: Wear chemical-resistant gloves.[2][3] Given that this compound is soluble in methanol, select gloves with high resistance to organic solvents.

  • Lab Coat: A lab coat is required in all wet laboratories.[5] Consider a flame-resistant lab coat if flammable solvents are in use.[5]

  • Body Protection: Wear a one-piece coverall or a hooded two-piece chemical splash suit for extensive handling.[3]

  • Footwear: Closed-toe shoes are mandatory in a laboratory setting.[5]

3. Respiratory Protection:

  • In case of insufficient ventilation or the potential for aerosol generation, wear a NIOSH-approved full-face or half-mask air-purifying respirator.[2][3]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.

A Preparation - Review Safety Data Sheet - Don appropriate PPE B Handling & Experimentation - Use in a well-ventilated area or fume hood - Avoid generating aerosols - Keep containers tightly closed A->B C Spill Management - Evacuate area - Absorb with inert material - Place in a suitable, labeled container for disposal B->C In case of spill D Decontamination - Wash hands and exposed skin thoroughly - Clean work surfaces B->D F Disposal - Dispose of as hazardous waste - Do not allow to enter drains or waterways - Follow all local, state, and federal regulations C->F E Storage - Store in a cool, dry, well-ventilated place - Keep away from direct sunlight and heat - Store locked up D->E D->F

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.